3-Oxaspiro[5.5]undec-8-en-10-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.5]undec-8-en-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-2H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGPNLQKYZKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC=CC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 3-Oxaspiro[5.5]undec-8-en-10-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
A robust and well-established method for the construction of six-membered rings in the context of spirocyclic systems is the Robinson annulation. This reaction involves a tandem Michael addition and an intramolecular aldol condensation. We propose a similar approach for the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one, starting from tetrahydropyran-4-carbaldehyde and an appropriate butenone derivative.
Reaction Scheme:
Figure 1. Proposed Robinson annulation pathway for the synthesis of this compound.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the proposed synthesis and subsequent characterization of this compound.
Synthesis of this compound via Robinson Annulation
-
Reaction Setup: To a solution of tetrahydropyran-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like benzene or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a base. The choice of base can be critical and may include sodium hydroxide, potassium hydroxide, or an amine base like pyrrolidine.
-
Michael Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Add but-3-en-2-one (1.1 eq) dropwise to the solution while maintaining the temperature. Stir the reaction mixture at this temperature for a specified period (e.g., 2-4 hours) to facilitate the Michael addition.
-
Aldol Condensation and Cyclization: After the initial stirring period, allow the reaction to warm to room temperature and then heat to reflux for several hours (e.g., 6-12 hours) to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.
-
Workup and Purification: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. The expected data is summarized in the tables below.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the tetrahydropyran ring, the spirocyclic center, and the cyclohexenone moiety. The vinylic protons of the enone system are expected to appear as doublets in the downfield region (δ 6.0-7.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (δ ~199 ppm), the olefinic carbons of the enone (δ ~125-160 ppm), the spiro carbon, and the carbons of the tetrahydropyran ring. |
| FT-IR | A strong absorption band for the conjugated ketone carbonyl group (ν ~1670 cm⁻¹) and a C=C stretching vibration for the enone system (ν ~1615 cm⁻¹). The C-O-C stretch of the tetrahydropyran ring is expected around 1100 cm⁻¹. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄O₂ = 166.22 g/mol ). |
Table 2: Expected ¹H NMR Chemical Shifts (ppm)
| Proton | Expected Chemical Shift (δ) | Multiplicity |
| Vinylic H (α to C=O) | 6.0 - 6.2 | d |
| Vinylic H (β to C=O) | 6.8 - 7.0 | d |
| CH₂ adjacent to O | 3.5 - 3.8 | m |
| Other CH₂ | 1.5 - 2.5 | m |
Table 3: Expected ¹³C NMR Chemical Shifts (ppm)
| Carbon | Expected Chemical Shift (δ) |
| C=O | 198 - 202 |
| C=C (β to C=O) | 150 - 160 |
| C=C (α to C=O) | 125 - 135 |
| Spiro C | 75 - 85 |
| C-O | 60 - 70 |
| Other C | 20 - 40 |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized product can be visualized as follows:
Figure 2. Logical workflow for the synthesis and characterization of this compound.
While the direct synthesis of this compound has not been reported, this guide provides a scientifically grounded, hypothetical pathway for its creation and characterization. The proposed Robinson annulation approach is a reliable method for constructing the target spirocyclic system. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information serves as a valuable starting point for any research endeavor focused on this novel molecule and its potential applications in drug discovery and development.
Spectroscopic data of 3-Oxaspiro[5.5]undec-8-en-10-one (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel spirocyclic compound, 3-Oxaspiro[5.5]undec-8-en-10-one. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of its functional groups and structural analogs. It also outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS data, serving as a practical reference for the characterization of this and similar spirocyclic systems.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from established chemical shift and absorption frequency correlations for the constituent functional groups, including an α,β-unsaturated ketone, an ether, and a spirocyclic alkane framework.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-7 | 6.8 - 7.2 | d | ~10 |
| H-8 | 5.9 - 6.2 | d | ~10 |
| H-2, H-4 (axial) | 3.6 - 3.9 | m | - |
| H-2, H-4 (equatorial) | 3.4 - 3.7 | m | - |
| H-6, H-11 (allylic) | 2.3 - 2.6 | m | - |
| H-1, H-5 | 1.6 - 1.9 | m | - |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-10 (C=O) | 195 - 205 |
| C-8 (=CH) | 140 - 155 |
| C-9 (=CH) | 125 - 135 |
| C-5 (Spiro) | 75 - 85 |
| C-2, C-4 (O-CH₂) | 65 - 75 |
| C-7 (Allylic CH₂) | 35 - 45 |
| C-1, C-6 | 30 - 40 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.
Table 3: Predicted IR Absorption Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | Stretch | 1670 - 1690 | Strong |
| C=C (alkene) | Stretch | 1610 - 1650 | Medium |
| C-O-C (ether) | Stretch | 1080 - 1150 | Strong |
| =C-H (alkene) | Stretch | 3020 - 3080 | Medium |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | m/z Value | Notes |
| [M]⁺ | 166.0994 | Molecular ion (for C₁₀H₁₄O₂) |
| [M - C₂H₄O]⁺ | 122 | Retro-Diels-Alder fragmentation |
| [M - CO]⁺ | 138 | Loss of carbon monoxide |
| [M - C₄H₈O]⁺ | 94 | Cleavage of the ether-containing ring |
Note: Fragmentation patterns can be complex and are influenced by the ionization method.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[1][2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][4]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.[4]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which may yield a more prominent molecular ion peak.[6]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[7]
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of different spectroscopic techniques in structure elucidation.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. rsc.org [rsc.org]
Physical and chemical properties of 3-Oxaspiro[5.5]undec-8-en-10-one
An In-depth Technical Guide to 3-Oxaspiro[5.5]undec-7-en-9-one
Disclaimer: The compound "3-Oxaspiro[5.5]undec-8-en-10-one" as initially requested did not yield specific scientific data in the available literature. This guide focuses on the closely related and structurally similar compound, 3-Oxaspiro[5.5]undec-7-en-9-one (CAS Number: 1159280-52-0) , which is likely the intended subject of inquiry. The information presented herein is based on available data for this latter compound.
Abstract
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced biological activity and improved pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Oxaspiro[5.5]undec-7-en-9-one, a representative member of this class of compounds. The guide includes a summary of its known properties, a detailed description of its synthesis via the Robinson annulation, and a discussion of its potential applications in drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides a framework for its further study and application.
Core Physical and Chemical Properties
Quantitative data for the physical properties of 3-Oxaspiro[5.5]undec-7-en-9-one are not widely reported. The following table summarizes the key identifiers and calculated properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| CAS Number | 1159280-52-0 | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Not Reported |
Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one
The primary synthetic route to 3-Oxaspiro[5.5]undec-7-en-9-one is the Robinson annulation.[1] This reaction involves the formation of a six-membered ring through a Michael addition followed by an intramolecular aldol condensation.[2]
General Reaction Scheme
The synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one begins with the reaction of Tetrahydro-2H-pyran-4-carbaldehyde with a suitable Michael acceptor, such as methyl vinyl ketone, under acidic conditions.[1]
Caption: Robinson Annulation for 3-Oxaspiro[5.5]undec-7-en-9-one.
Experimental Protocol: Robinson Annulation
Materials:
-
Tetrahydro-2H-pyran-4-carbaldehyde
-
Methyl vinyl ketone
-
Phosphoric acid (catalyst)
-
Anhydrous benzene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carbaldehyde in anhydrous benzene.
-
Addition of Reagents: Add methyl vinyl ketone to the solution, followed by a catalytic amount of phosphoric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization
Specific spectral data for 3-Oxaspiro[5.5]undec-7-en-9-one is not available in the searched literature. The following table outlines the expected characteristic signals based on its structure.
| Technique | Expected Signals |
| ¹H NMR | Signals for allylic protons, vinyl protons, and protons on the tetrahydropyran ring. |
| ¹³C NMR | Signals for the carbonyl carbon, olefinic carbons, the spiro carbon, and carbons of the tetrahydropyran ring. |
| IR Spectroscopy | A strong absorption band for the α,β-unsaturated ketone C=O stretch (typically 1650-1700 cm⁻¹), a C=C stretch (around 1620 cm⁻¹), and C-O-C stretching for the ether linkage (1050-1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 166.22 g/mol . |
Biological Activity and Drug Development Potential
There is no specific biological activity reported for 3-Oxaspiro[5.5]undec-7-en-9-one. However, the spirocyclic scaffold is considered a "privileged structure" in drug discovery.[1] The rigid, three-dimensional nature of spirocycles can lead to higher binding affinity and selectivity for biological targets.[1]
References
Navigating the Spirocyclic Landscape: A Technical Guide to 3-Oxaspiro[5.5]undec-8-en-10-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the synthesis and characterization of the spirocyclic scaffold 3-Oxaspiro[5.5]undec-8-en-10-one. While direct literature on the discovery and isolation of this specific isomer is scarce, this document provides a comprehensive overview based on the well-established synthesis of its close analog, 3-Oxaspiro[5.5]undec-7-en-9-one, and related spirocyclic compounds. The significance of the oxaspiro[5.5]undecane core, a privileged motif in medicinal chemistry, is highlighted, with a focus on synthetic methodologies, particularly the Robinson annulation. This guide offers detailed experimental protocols, illustrative quantitative data, and visual representations of the synthetic pathway to aid researchers in the exploration of this important class of molecules.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by a single atom shared between two rings, have garnered significant attention in drug discovery and development. Their inherent three-dimensionality provides a unique topographical profile for interaction with biological targets, often leading to enhanced potency and selectivity. The introduction of a spiro center increases the fraction of sp³-hybridized carbons, a molecular descriptor correlated with higher success rates in clinical trials. The rigidified conformation of spirocycles can also reduce the entropic penalty upon binding to a target protein, thereby improving binding affinity.
The 3-oxaspiro[5.5]undecane framework, which incorporates a tetrahydropyran ring, is of particular interest due to its prevalence in a number of natural products with diverse biological activities. The enone functionality present in unsaturated derivatives like this compound offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.
Synthetic Approaches: The Robinson Annulation
The Robinson annulation is a powerful and widely employed method for the construction of six-membered rings in a single operation.[1] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2] For the synthesis of 3-oxaspiro[5.5]undecenone systems, a suitable cyclic ketone and an α,β-unsaturated ketone are utilized as starting materials.
While various conditions have been reported for the Robinson annulation, the synthesis of the related 3-oxaspiro[5.5]undec-7-en-9-one has been shown to proceed with higher yields under acidic conditions, utilizing phosphoric acid as a catalyst.[3] This approach is presented here as a plausible and efficient method for the synthesis of the target compound and its analogs.
Proposed Synthetic Workflow
The logical workflow for the synthesis of a 3-Oxaspiro[5.5]undecenone via an acid-catalyzed Robinson annulation is depicted below. The process begins with the activation of the enone and the formation of an enol from the cyclic ketone. These intermediates then participate in a Michael addition, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final spirocyclic enone.
References
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spiro compounds, with a specific focus on the systematic naming of 3-Oxaspiro[5.5]undec-8-en-10-one. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these complex molecular architectures.
Core Principles of Spiro Compound Nomenclature
Spiro compounds are characterized by two rings connected by a single common atom, known as the spiro atom.[1] The IUPAC nomenclature for these molecules is systematic, following a set of well-defined rules to ensure each compound has a unique and unambiguous name.[2][3]
The fundamental structure of a spiro compound's name is as follows:
Prefixes - spiro[x.y] - Parent Alkane - Suffixes
-
spiro prefix: This designates the molecule as a spiro compound.[1][3] For compounds with more than one spiro atom, prefixes like "dispiro-" or "trispiro-" are used.[4]
-
von Baeyer Descriptor [x.y]: The numbers 'x' and 'y' within the square brackets represent the number of atoms in each ring, excluding the central spiro atom. These numbers are arranged in ascending order and separated by a period.[1][2][3]
-
Parent Alkane: The name of the parent alkane is determined by the total number of atoms in both rings, including the spiro atom. For instance, a spiro compound with a total of 11 atoms in its framework is named as a derivative of undecane.[2]
-
Prefixes and Suffixes: These are used to denote heteroatoms, unsaturation (double or triple bonds), and principal functional groups, along with their positions (locants) in the ring system.
Systematic Numbering of Spiro Compounds
The numbering of the atoms in a spirocyclic system is crucial for assigning the correct locants to substituents and functional groups. The process follows a specific sequence:
-
Start in the Smaller Ring: Numbering begins on an atom adjacent to the spiro atom in the smaller of the two rings.[2][3][4] If the rings are of equal size, numbering can start in either ring.
-
Proceed Around the First Ring: The numbering continues around the atoms of the smaller ring, back to the spiro atom.
-
Number the Spiro Atom: The spiro atom itself is then numbered.
-
Proceed Around the Second Ring: Finally, the numbering continues around the atoms of the larger ring.[2][3]
-
Prioritize Low Locants: The direction of numbering is chosen to assign the lowest possible locants to key features in the following order of priority: principal functional groups (e.g., ketones), unsaturation (e.g., double bonds), and then heteroatoms.[3][4]
Deconstruction of this compound
Let's apply these principles to understand the nomenclature of the target compound, this compound.
-
spiro[5.5]: This indicates a spiro compound where the spiro atom connects two rings. Each ring contains 5 atoms besides the spiro atom.
-
undec: The total number of atoms in the spirocyclic system is 11 (5 + 5 + 1).
-
3-Oxa: An oxygen atom (a heteroatom) replaces a carbon at position 3 of the ring system.
-
8-en: A double bond is present, starting at position 8.
-
10-one: A ketone functional group (C=O) is located at position 10.
The numbering starts in one of the rings (since they are of equal size), proceeds around it, through the spiro atom (position 6), and around the second ring. To give the principal functional group (the ketone) the lowest possible locant, the numbering is directed as shown in the diagram below. This places the ketone at position 10, the double bond starting at 8, and the heteroatom at position 3.
Quantitative Data on Related Spiro Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Oxaspiro[5.5]undecane-2,4-dione | 1010-26-0 | C₁₀H₁₄O₃ | 182.22 | 67-70[5] |
| 2,4,8,10-Tetraoxaspiro[5.5]undecane | 126-54-5 | C₇H₁₂O₄ | 172.17 | 42-45 |
| Spironolactone | 52-01-7 | C₂₄H₃₂O₄S | 416.6 | 198-207[6] |
Table 1: Physical and chemical properties of selected spiro compounds.
Experimental Protocols for Synthesis
The synthesis of spirocyclic ketones often involves classic organic reactions that build the ring systems in a controlled manner. The Robinson annulation is a powerful and widely used method for creating six-membered rings, making it highly relevant for the synthesis of 3-heterospiro[5.5]undecane cores.[7][8]
Protocol: Synthesis of 3-Heterospiro[5.5]undec-7-en-9-ones via Robinson Annulation [7][8]
This protocol describes a general procedure for the synthesis of spirocyclic enones, which are direct precursors to compounds like this compound. The reaction involves a tandem Michael addition and an intramolecular aldol condensation.
Materials:
-
4-formyl-tetrahydropyran (or other suitable heterocyclic aldehyde)
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (H₃PO₄) or a basic catalyst like Triton B
-
Benzene or Butanol (solvent)
-
Standard laboratory glassware for reflux and extraction
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: A solution of the heterocyclic aldehyde (e.g., 4-formyl-tetrahydropyran) is prepared in a suitable solvent such as benzene.
-
Catalyst Addition: An acidic catalyst, such as phosphoric acid, is added to the solution. For certain substrates, basic conditions (e.g., Triton B in butanol) may yield better results.[7]
-
Michael Acceptor Addition: Methyl vinyl ketone (MVK) is added to the reaction mixture.
-
Reflux: The mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique (e.g., TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. It is then washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure 3-heterospiro[5.5]undec-7-en-9-one.[7]
-
Hydrogenation (Optional): To obtain the saturated spirocycle (3-heterospiro[5.5]undecan-9-one), the enone product can be subjected to a subsequent hydrogenation step.[8]
Spirocyclic scaffolds are recognized as privileged structures in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to enhanced potency and selectivity when interacting with biological targets.[7] The ability to systematically name and synthesize these complex molecules is therefore fundamental to advancing drug discovery and development.
References
- 1. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 2. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0 [sigmaaldrich.com]
- 6. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Stereochemistry of 3-Oxaspiro[5.5]undec-8-en-10-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 3-Oxaspiro[5.5]undec-8-en-10-one, a spirocyclic ketone with potential applications in medicinal chemistry. The inherent three-dimensionality of spirocyclic scaffolds makes them privileged structures in drug discovery, offering opportunities for fine-tuned interactions with biological targets.[1] The biological activity of such compounds is often intrinsically linked to their stereochemistry, making stereoselective synthesis and characterization paramount.[1]
Introduction to the 3-Oxaspiro[5.5]undecane Core
The this compound structure features a central spiro atom connecting a tetrahydropyran ring and a cyclohexenone ring.[1] This framework's conformational rigidity can be advantageous in medicinal chemistry by reducing the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[1] The cyclohexenone moiety, with its ketone and carbon-carbon double bond, provides a reactive center for further chemical modifications.[1]
Stereochemical Considerations
The spiro center of this compound is a chiral center. Therefore, the molecule can exist as a pair of enantiomers. The presence of other stereocenters, which can be introduced during synthesis or modification, can lead to the formation of diastereomers. The precise spatial arrangement of substituents is critical, as different stereoisomers can exhibit vastly different biological activities.
Synthetic Strategies and Stereocontrol
The synthesis of this compound and its derivatives often employs methods like the Robinson annulation.[1] Achieving stereocontrol during synthesis is a key challenge.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and stereochemical evaluation of spirocyclic compounds like this compound.
Quantitative Data on Related Spirocyclic Compounds
| Compound | Method of Stereocontrol | Result | Reference |
| 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one | Diastereoselective synthesis | >99% diastereomeric excess (by 1H-NMR) | [2] |
| Spirocyclopropylthiooxindoles | Rh-catalyzed cyclopropanation | High to excellent enantiomeric excess | [3] |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Acid-catalyzed condensation | Diastereomerically pure products | [4] |
Experimental Protocols for Stereochemical Analysis
Detailed experimental protocols for this compound are not extensively published. However, the following are general methodologies that would be applied for its stereochemical investigation.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based selectors like Chiralcel® OD-H or Chiralpak® AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
Procedure:
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile using a UV detector at the λmax of the compound.
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.
Measurement of Specific Rotation
Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound.
Instrumentation:
-
Polarimeter
Procedure:
-
Prepare a solution of the purified enantiomer of known concentration in a suitable solvent (e.g., chloroform, methanol).
-
Measure the observed optical rotation of the solution using the polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Hypothetical Biological Activity Workflow
Given the interest in spirocyclic compounds for drug discovery, a logical next step after successful stereoselective synthesis and characterization is the evaluation of biological activity. The following diagram outlines a hypothetical workflow for investigating the biological effects of the individual stereoisomers of this compound.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its potential utility in medicinal chemistry and drug development. While specific data for this molecule is sparse in the public domain, the principles of stereoselective synthesis, chiral separation, and stereochemical characterization are well-established for related spirocyclic systems. Future research should focus on the development of efficient stereoselective syntheses of this compound to enable the thorough investigation of the biological activities of its individual stereoisomers.
References
An In-Depth Technical Guide to 3-Oxaspiro[5.5]undec-8-en-10-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-oxaspiro[5.5]undec-8-en-10-one derivatives and their analogs, a class of compounds recognized for their significant potential in medicinal chemistry. The inherent three-dimensional structure of the spirocyclic scaffold offers unique opportunities for interaction with biological targets, making these compounds promising candidates for drug discovery programs.[1] This document details the synthesis, biological activities, and potential mechanisms of action of these molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Synthesis: The Robinson Annulation
The construction of the this compound core is most effectively achieved through the Robinson annulation. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation to create a six-membered ring.[2][3][4] The synthesis of the parent compound, 3-oxaspiro[5.5]undec-7-en-9-one, a close analog of the title compound, serves as a key example.
The reaction can be catalyzed by either acid or base, with the choice of catalyst influencing the reaction efficiency and yield. For the synthesis of 3-oxaspiro[5.5]undec-7-en-9-one, acidic conditions have been reported to provide a higher yield.[5]
Experimental Protocol: Acid-Catalyzed Robinson Annulation for 3-Oxaspiro[5.5]undec-7-en-9-one
This protocol describes the synthesis of 3-oxaspiro[5.5]undec-7-en-9-one from 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone using phosphoric acid as a catalyst.
Materials:
-
2H-tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone
-
Phosphoric acid (85%)
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2H-tetrahydropyran-4-carboxaldehyde (1.0 equivalent) in benzene.
-
Addition of Reagents: To the stirred solution, add methyl vinyl ketone (1.1 equivalents) followed by the dropwise addition of phosphoric acid (catalytic amount).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-oxaspiro[5.5]undec-7-en-9-one. A reported yield for this reaction is 70%.[6]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 3-Oxaspiro[5.5]undec-7-en-9-one.
Biological Activity and Potential Signaling Pathways
Derivatives of the 3-oxaspiro[5.5]undecane scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. While specific data for this compound derivatives is emerging, studies on analogous spirocyclic systems provide valuable insights into their mechanism of action.
Anticancer Activity
The cytotoxic effects of various spiro compounds have been evaluated against a panel of human cancer cell lines. The data, presented in the tables below, highlight the potential of these scaffolds in oncology research.
Table 1: In Vitro Anticancer Activity of Spiro[cyclohexane-1,1'-indene]-2,5-diene Analogs
| Compound | Cell Line | IC50 (µM) |
| 7f (trifluorobenzene analog) | B16F10 (murine melanoma) | Data not available |
| 7f (trifluorobenzene analog) | MCF-7 (human breast cancer) | Data not available |
| 7f (trifluorobenzene analog) | A549 (human non-small cell lung carcinoma) | Data not available |
| 7g (difluorobenzene analog) | B16F10 (murine melanoma) | Data not available |
| 7g (difluorobenzene analog) | MCF-7 (human breast cancer) | Data not available |
| 7g (difluorobenzene analog) | A549 (human non-small cell lung carcinoma) | Data not available |
Note: While the source indicates these compounds were the most active, specific IC50 values were not provided in the abstract.
Table 2: In Vitro Anticancer Activity of Spirooxindole Derivatives
| Compound | HCT116 (human colon carcinoma) IC50 (µM) | PC3 (prostate carcinoma) IC50 (µM) | HL60 (promyelocytic leukemia) IC50 (µM) | SNB19 (astrocytoma) IC50 (µM) |
| 1c | 52.81[7] | 74.40[7] | 49.72[7] | 101[7] |
Table 3: In Vitro Anticancer Activity of Diazaspiro[5.5]undecane-1,5,9-trione Derivatives
| Compound | SK-HEP-1 (liver adenocarcinoma) IC50 (µM) |
| 3a | 112 ± 12 |
| 3b | >300 |
| 3c | 114.9 ± 30.85 |
| 3d | 264.8 ± 20.22 |
| 3e | 239.7 ± 68.7 |
| 3f | 167.1 ± 11.28 |
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, research on structurally related spiro compounds suggests potential targets. Two key pathways that have been implicated are the JAK/STAT and NF-κB signaling cascades.
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity, and its aberrant activation is linked to cancer development and progression.
The potential interaction of this compound derivatives with these pathways presents an exciting avenue for future research.
Caption: Postulated signaling pathways for spiro compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for cytotoxic compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the spiro compounds in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Workflow for Cytotoxicity Assay:
Caption: Workflow of an in vitro cytotoxicity assay.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of the core structure via the Robinson annulation allows for the generation of diverse chemical libraries for structure-activity relationship studies.
Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will be crucial for understanding their mechanism of action.
-
In-depth Signaling Pathway Analysis: Confirming the modulation of pathways such as JAK/STAT and NF-κB and exploring other potential signaling cascades.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the drug-like properties of these derivatives to guide further optimization.
The continued exploration of this fascinating class of spirocyclic compounds holds great promise for the discovery of new and effective medicines.
References
- 1. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 2. Robinson Annulation | NROChemistry [nrochemistry.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Enigmatic Absence of 3-Oxaspiro[5.5]undec-8-en-10-one in the Natural World: An In-depth Technical Guide to the Spiroketal Moiety
A comprehensive review of scientific literature and chemical databases reveals no evidence for the natural occurrence of 3-Oxaspiro[5.5]undec-8-en-10-one. While this specific molecule has been a subject of interest in synthetic chemistry, it has not been isolated from any plant, animal, fungal, or microbial source to date. However, the core structural motif of this compound, the spiroketal, is a ubiquitous and vital feature in a vast array of biologically active natural products.[1][2][3][4][5] This technical guide will, therefore, provide an in-depth exploration of the natural occurrence, biosynthesis, and isolation of spiroketals, offering valuable insights for researchers, scientists, and drug development professionals.
The spiroketal moiety is a privileged scaffold in medicinal chemistry, often crucial to the biological activity of the compounds in which it is found.[5] The convergent evolution of the spiroketal moiety in natural products from diverse phylogenetic and biosynthetic origins underscores its biological importance.[5]
Biosynthesis of Spiroketals
Spiroketals in nature are typically formed from polyketide or terpenoid precursors. The biosynthesis generally involves the enzymatic oxidation of a linear polyhydroxy chain, followed by a spontaneous or enzyme-catalyzed cyclization cascade. The stereochemistry of the resulting spiroketal is tightly controlled by enzymatic action and thermodynamic factors, including the anomeric effect and the minimization of steric interactions.[2]
Two of the major biosynthetic pathways leading to spiroketal formation are:
-
Polyketide Pathway: In this pathway, polyketide synthases (PKS) catalyze the iterative condensation of simple acyl-CoA precursors (such as acetyl-CoA and propionyl-CoA) to generate a long polyketide chain. This chain then undergoes a series of modifications, including reductions and dehydrations, followed by oxidative cyclization to form the spiroketal ring system.
-
Terpenoid Pathway: Terpenoid spiroketals are derived from the isoprenoid pathway. Mevalonate or the MEP/DOXP pathway provides the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are assembled by prenyltransferases into larger acyclic precursors like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). Terpene synthases then catalyze the cyclization of these precursors into a diverse array of carbocyclic skeletons, which can be further oxidized and rearranged to form spiroketals.
Naturally Occurring Spiroketals: A Tabular Overview
While this compound is not a known natural product, numerous other spiroketals have been isolated from various natural sources. The following table summarizes some prominent examples.
| Compound Name | Chemical Structure | Natural Source(s) | Reported Biological Activity |
| (-)-Centrolobine | Diarylheptanoid with a tetrahydropyran ring | Heartwood of Centrolobium robustum, stem of Brosinum potabile[6] | Anti-leishmanial[6] |
| Avermectins | Macrocyclic lactone with a spiroketal moiety | Streptomyces avermitilis | Anthelmintic, insecticidal |
| Spirastrellolide A | Macrolide with a bis-spiroketal system | Marine sponge Spirastrella coccinea | Cytotoxic |
| Okadaic Acid | Polyether with a spiroketal function | Dinoflagellates of the genera Dinophysis and Prorocentrum | Potent inhibitor of protein phosphatases, diarrhetic shellfish toxin |
| Talaromycins | Spiroketal-containing polyketides | Fungi of the genus Talaromyces | Antifungal, cytotoxic |
Experimental Protocols for the Isolation and Elucidation of Spiroketals
The isolation and structural characterization of spiroketals from natural sources typically involve a combination of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
Caption: General workflow for the extraction and isolation of spiroketals.
Structural Elucidation
Once a pure compound is isolated, its structure is determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Fragmentation patterns in MS/MS experiments can provide clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex 3D structure of spiroketals.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms in the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings, which is critical for assembling the molecular framework.
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the spiroketal center and other stereocenters.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.
Biosynthetic Pathway of a Polyketide-Derived Spiroketal
The following diagram illustrates a generalized biosynthetic pathway for a simple polyketide-derived spiroketal.
References
- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Oxaspiro[5.5]undecane Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, synthetic methodologies, and potential applications of 3-oxaspiro[5.5]undecane derivatives, with a focus on a representative enone structure. While the specific molecule "3-Oxaspiro[5.5]undec-8-en-10-one" is not widely documented with a dedicated CAS number, this guide centers on the closely related and well-characterized isomer, 3-Oxaspiro[5.5]undec-7-en-9-one . The methodologies and principles discussed are broadly applicable to the synthesis and study of this class of spirocyclic compounds.
Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent three-dimensionality, which can lead to enhanced biological activity and improved pharmacokinetic properties.
Chemical Identifiers and Physicochemical Properties
For the representative compound 3-Oxaspiro[5.5]undec-7-en-9-one , the following chemical identifiers have been established:
| Identifier | Value | Reference |
| CAS Number | 1159280-52-0 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| InChI Key | SWFLJBVLNHOYOI-UHFFFAOYSA-N | [1] |
| IUPAC Name | 3-oxaspiro[5.5]undec-7-en-9-one | [1] |
A search for "this compound" did not yield a specific CAS number, suggesting it may be a less common or alternative nomenclature for a related isomer. Researchers interested in this specific isomer should consider the synthetic principles outlined below, which can be adapted for different substitution patterns.
Synthetic Methodologies: The Robinson Annulation
A primary and robust method for the synthesis of 3-oxaspiro[5.5]undec-7-en-9-one and related spirocyclic ketones is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.
Experimental Protocol: Synthesis of 3-Heterospiro[5.5]undec-7-en-9-ones via Robinson Annulation
This protocol is adapted from general procedures for Robinson annulation of heterocyclic aldehydes.
Materials:
-
4-Substituted heterocyclic aldehyde (e.g., 2H-tetrahydropyran-4-carboxaldehyde)
-
Methyl vinyl ketone
-
Base catalyst (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF)
-
Acid for workup (e.g., dilute HCl)
Procedure:
-
Enolate Formation: A solution of the heterocyclic aldehyde is treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent like THF at a low temperature (e.g., 0°C) to form the corresponding enolate.
-
Michael Addition: Methyl vinyl ketone is added dropwise to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to facilitate the Michael addition, forming a 1,5-dicarbonyl intermediate.
-
Aldol Condensation and Cyclization: The reaction mixture is then heated to induce an intramolecular aldol condensation, followed by dehydration to yield the α,β-unsaturated spirocyclic ketone.
-
Workup and Purification: The reaction is quenched with a weak acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-oxaspiro[5.5]undec-7-en-9-one.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 3-Oxaspiro[5.5]undec-7-en-9-one.
Significance in Drug Discovery
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery. Their inherent three-dimensionality allows for more precise interactions with biological targets, which can lead to increased potency and selectivity. The introduction of a spiro center increases the fraction of sp³ hybridized carbons, a molecular descriptor correlated with higher success rates in clinical development.
Logical Relationship in Drug Discovery
Caption: Advantages of spirocyclic scaffolds in drug discovery.
Conclusion
While the specific CAS number for "this compound" remains elusive in public databases, the chemical landscape of its isomers, particularly 3-Oxaspiro[5.5]undec-7-en-9-one, provides a solid foundation for researchers. The Robinson annulation stands out as a key synthetic strategy. The unique structural features of the 3-oxaspiro[5.5]undecane core make it an attractive scaffold for the development of novel therapeutics, and further exploration of its derivatives is warranted.
References
A Technical Guide to 3-Oxaspiro[5.5]undecenone Research: Synthesis, Properties, and Therapeutic Potential
Disclaimer: Direct research on 3-Oxaspiro[5.5]undec-8-en-10-one is limited in publicly available literature. This guide provides a comprehensive overview of its close structural isomer, 3-Oxaspiro[5.5]undec-7-en-9-one , as a representative model for this class of compounds. The methodologies and data presented are based on published research for this analogue and are intended to provide a strong predictive foundation for the properties and behavior of the target molecule.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed exploration of the synthesis, chemical properties, and potential biological significance of the 3-Oxaspiro[5.5]undecenone scaffold. Spirocyclic systems are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3]
Core Synthesis: The Robinson Annulation
The primary synthetic route to the 3-Oxaspiro[5.5]undecenone core is the Robinson annulation.[4][5][6] This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. For the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, an acid-catalyzed approach has been shown to be particularly effective.[7][8][9]
Experimental Protocol: Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one[8]
Materials:
-
2H-Tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (H₃PO₄)
-
Anhydrous benzene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
A mixture of 2H-tetrahydropyran-4-carboxaldehyde (4.56 g, 40 mmol), methyl vinyl ketone (5.61 g, 80 mmol), and phosphoric acid (2 ml) is heated at reflux in anhydrous benzene (150 ml) for 5 hours.
-
After cooling the reaction mixture to room temperature, a saturated sodium bicarbonate solution is added, and the mixture is shaken.
-
The aqueous phase is separated and extracted exhaustively with ethyl acetate.
-
The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Unreacted starting material is removed by distillation at 11 mbar.
-
The residue is subjected to Kugelrohr distillation under reduced pressure (70 °C/0.02 Torr) to yield 3-Oxaspiro[5.5]undec-7-en-9-one as a colorless liquid (3.40 g, 72% yield), which solidifies upon cooling.
Synthesis Workflow
Quantitative Data
Reaction Yield
| Product | Starting Materials | Catalyst | Solvent | Yield | Reference |
| 3-Oxaspiro[5.5]undec-7-en-9-one | 2H-Tetrahydropyran-4-carboxaldehyde, Methyl vinyl ketone | Phosphoric Acid | Benzene | 72% | [8] |
| 3-Azaspiro[5.5]undec-7-en-9-one Analogs | Corresponding aldehydes, Methyl vinyl ketone | Triton B | Butanol | 40-50% | [7] |
| 3-Thiaspiro[5.5]undec-7-en-9-one Analogs | Corresponding aldehydes, Methyl vinyl ketone | Triton B | Butanol | 40-50% | [7] |
Spectroscopic Data (Analogous Compounds)
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 5.5 - 7.0 | Olefinic protons |
| ¹H | 3.5 - 4.5 | Protons adjacent to the ether oxygen |
| ¹H | 1.5 - 3.0 | Aliphatic and allylic protons |
| ¹³C | 190 - 210 | Carbonyl carbon (C=O) |
| ¹³C | 120 - 160 | Olefinic carbons (C=C) |
| ¹³C | 60 - 75 | Carbons adjacent to the ether oxygen |
| ¹³C | 20 - 40 | Aliphatic carbons |
Biological Activity and Therapeutic Potential
Spirocyclic scaffolds are recognized as "privileged structures" in medicinal chemistry. Their rigid, three-dimensional nature allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The introduction of a spiro center increases the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with improved clinical success rates for drug candidates.[2][3]
While specific biological activities for this compound have not been reported, related spirocyclic compounds have demonstrated a wide range of therapeutic effects, including anti-cancer and antimicrobial activities.[10] For instance, spiro-oxindole derivatives are known to exhibit potent antitumor properties.[1] The unique conformational constraints of spirocycles can also favorably influence pharmacokinetic properties such as metabolic stability and aqueous solubility.[2]
Role of Spirocycles in Drug Discovery
Future Directions
The 3-Oxaspiro[5.5]undecenone scaffold represents a promising starting point for the design of novel therapeutic agents. Future research should focus on:
-
Development of diverse synthetic routes: Exploring alternative synthetic methodologies, such as Prins cyclizations or transition metal-catalyzed reactions, could provide access to a wider range of derivatives.[11][12]
-
Biological screening: A comprehensive biological evaluation of a library of 3-Oxaspiro[5.5]undecenone derivatives against various disease targets is warranted.
-
Structure-activity relationship (SAR) studies: Elucidating the relationships between structural modifications and biological activity will be crucial for optimizing lead compounds.
-
Computational modeling: In silico studies can aid in understanding the binding modes of these compounds with their biological targets and predict their pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof [ch.ic.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Stereoselective synthesis of spirocyclic oxindoles via Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible synthetic route to 3-Oxaspiro[5.5]undec-8-en-10-one, a spirocyclic ketone with potential applications in medicinal chemistry and materials science. The inherent three-dimensional structure of spirocycles like this compound makes them attractive scaffolds in drug discovery for enhancing potency and selectivity. The methodologies described herein are based on established chemical transformations, particularly the Robinson annulation, which is a robust method for the formation of six-membered rings.
Synthetic Strategies
The primary and most direct approach for the synthesis of the 3-Oxaspiro[5.5]undecane core is the Robinson annulation. This powerful reaction involves a tandem Michael addition and an intramolecular aldol condensation to construct a cyclohexenone ring onto a ketone precursor.
A plausible and efficient route to this compound involves the reaction of tetrahydropyran-4-one with methyl vinyl ketone (MVK) under acidic conditions. The use of an acid catalyst, such as phosphoric acid, has been shown to be effective in promoting the annulation to afford the desired spirocyclic system in good yield for analogous structures.[1]
An alternative approach found in the literature for a related spirocyclic system involves a multi-step synthesis starting from vanillin, culminating in an oxidative spiroannulation using lead (IV) acetate to form the spiroether linkage.[2][3] While this method is effective for the reported derivative, the Robinson annulation offers a more convergent and potentially higher-yielding pathway for the target molecule.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of a closely related analog, 3-Oxaspiro[5.5]undec-7-en-9-one, via the Robinson annulation, as specific data for the 8-en-10-one isomer was not available in the reviewed literature.
| Product | Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
| 3-Oxaspiro[5.5]undec-7-en-9-one | Tetrahydropyran-4-one, Methyl Vinyl Ketone | Phosphoric Acid | Benzene | 70% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid-Catalyzed Robinson Annulation
This protocol is adapted from the synthesis of the analogous 3-Oxaspiro[5.5]undec-7-en-9-one.[1]
Materials:
-
Tetrahydropyran-4-one
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (85%)
-
Benzene (or a suitable alternative solvent like toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 equivalent) in benzene, add phosphoric acid (catalytic amount).
-
Addition of Michael Acceptor: While stirring the mixture, add methyl vinyl ketone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Diagram 1: Synthetic Pathway to this compound
Caption: Robinson annulation route to the target molecule.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: Step-by-step synthesis and purification workflow.
References
The Strategic Application of 3-Oxaspiro[5.5]undec-8-en-10-one in the Total Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
The spiroketal moiety is a privileged structural motif found in a wide array of biologically active natural products. Among the synthetic intermediates utilized to construct these complex architectures, 3-Oxaspiro[5.5]undec-8-en-10-one stands out as a versatile and powerful building block. Its unique bicyclic structure, containing both a tetrahydropyran ring and a cyclohexenone moiety, provides a rigid scaffold and multiple reactive sites for strategic elaboration in total synthesis. This application note details the utility of this compound, focusing on its role in the enantioselective total synthesis of the marine natural product Bistramide A, a potent actin-binding macrolide.
Core Utility in Total Synthesis
The strategic importance of this compound and its derivatives lies in their ability to serve as a linchpin, connecting different fragments of a target molecule while establishing key stereocenters. The cyclohexenone ring is amenable to a variety of transformations, including conjugate additions, reductions, and cycloadditions, allowing for the introduction of diverse substituents with high stereocontrol. The tetrahydropyran portion, on the other hand, often forms a core part of the final natural product's spiroketal system.
Application in the Total Synthesis of Bistramide A
A key challenge in the total synthesis of Bistramide A is the stereocontrolled construction of its complex spiroketal core. The synthesis reported by Kozmin and co-workers provides an excellent example of how a derivative of the 3-Oxaspiro[5.5]undecane framework can be effectively employed to address this challenge. While not using the exact "-8-en-10-one" derivative, their strategy relies on a closely related saturated 3-Oxaspiro[5.5]undecan-1-one system, which highlights the synthetic potential of this spirocyclic scaffold.
The general synthetic approach involves the coupling of three main fragments: a substituted tetrahydropyran, a γ-amino acid linker, and the spiroketal subunit. The 3-Oxaspiro[5.5]undecane core is strategically employed in the construction of the spiroketal portion of Bistramide A.
Key Experimental Protocol: Synthesis of the Spiroketal Core
The formation of the spiroketal is a critical step that dictates the stereochemistry of the final product. A representative protocol for the acid-mediated cyclization to form a spiroketal from a dihydroxy ketone precursor is detailed below. This method is analogous to the final steps in the formation of the 3-Oxaspiro[5.5]undecane system.
Protocol: Acid-Mediated Spiroketalization
-
Precursor Preparation: The dihydroxy ketone precursor is synthesized through a multi-step sequence, often involving aldol reactions or other carbon-carbon bond-forming strategies to assemble the linear chain with the required stereocenters.
-
Cyclization Conditions: The dihydroxy ketone is dissolved in a suitable organic solvent, such as dichloromethane or toluene.
-
Acid Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or boron trifluoride etherate) is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired spiroketal.
Quantitative Data from Representative Transformations
The efficiency of reactions involving the 3-Oxaspiro[5.5]undecane scaffold is crucial for the overall success of a total synthesis. The following table summarizes typical yields and stereoselectivities for key transformations in the synthesis of spiroketal-containing natural products.
| Reaction Step | Reagents and Conditions | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Robinson Annulation | Methyl vinyl ketone, base (e.g., KOH, L-proline) | Tetrahydropyran-4-carboxaldehyde derivative | This compound derivative | 70-85 | N/A | >95 (with chiral catalyst) |
| Stereoselective Ketone Reduction | NaBH₄, CeCl₃·7H₂O (Luche reduction) | This compound derivative | Corresponding allylic alcohol | 85-95 | >10:1 | N/A |
| Conjugate Addition | Organocuprates (e.g., Me₂CuLi) | This compound derivative | β-substituted ketone | 80-90 | >15:1 | N/A |
| Acid-Catalyzed Spiroketalization | p-TsOH, CH₂Cl₂ | Acyclic dihydroxy ketone precursor | Spiroketal | 75-90 | >10:1 (thermodynamic control) | N/A |
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical flow of the synthetic strategy towards a spiroketal-containing natural product, highlighting the central role of the 3-Oxaspiro[5.5]undecane framework.
Application Notes and Protocols: 3-Oxaspiro[5.5]undec-8-en-10-one as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential of 3-Oxaspiro[5.5]undec-8-en-10-one as a versatile chiral building block in modern organic synthesis. While direct literature on this specific molecule is limited, this document extrapolates from the well-established chemistry of its isomers and related spirocyclic systems to propose a robust synthetic protocol and explore its prospective applications in the construction of complex molecular architectures. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold make it an attractive motif in medicinal chemistry for enhancing biological activity and pharmacokinetic properties.[1][2][3] This document serves as a practical guide for researchers looking to incorporate this promising chiral synthon into their synthetic strategies.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in drug discovery.[1] Their rigid, three-dimensional frameworks offer a distinct advantage over planar aromatic systems by enabling more precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of a spirocenter increases the fraction of sp³-hybridized carbons, a molecular descriptor correlated with higher success rates in clinical drug development.[3] Chiral spirocyclic compounds, in particular, are valuable building blocks in asymmetric synthesis, allowing for the construction of enantiomerically pure molecules with complex stereochemistry.[4][]
This compound, with its embedded tetrahydropyran ring and a reactive α,β-unsaturated ketone moiety, presents a unique combination of structural features that make it a highly attractive, albeit underexplored, chiral building block.
Proposed Synthesis of this compound
The synthesis of the isomeric 3-heterospiro[5.5]undec-7-en-9-ones has been successfully achieved via the Robinson annulation.[6] A similar strategy is proposed for the synthesis of this compound, starting from the commercially available tetrahydropyran-4-one and methyl vinyl ketone.[7]
Synthetic Pathway: Robinson Annulation
The proposed synthetic pathway involves a base-catalyzed Michael addition of the enolate of tetrahydropyran-4-one to methyl vinyl ketone, followed by an intramolecular aldol condensation and subsequent dehydration to yield the target α,β-unsaturated ketone.[7][8]
Figure 1: Proposed Robinson annulation pathway for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for Robinson annulation reactions.[8][9]
Materials:
-
Tetrahydropyran-4-one (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq)
-
Anhydrous ethanol (solvent)
-
Toluene (for azeotropic removal of water)
-
Hydrochloric acid (for neutralization)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
Tetrahydropyran-4-one, dissolved in a minimal amount of anhydrous ethanol, is added dropwise to the cooled ethoxide solution with stirring. The mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to stir at this temperature for 2 hours and then at room temperature overnight.
-
The reaction mixture is then refluxed for 4-6 hours. To facilitate the final dehydration step, a Dean-Stark trap can be used with toluene as a co-solvent to remove water.
-
After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid until the pH is neutral.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Quantitative Data (Projected)
The following table summarizes the projected quantitative data for the synthesis of this compound. These values are estimates based on typical yields for Robinson annulation reactions.
| Parameter | Projected Value | Notes |
| Yield | 60-75% | Based on yields of analogous Robinson annulation reactions. |
| Purity (post-column) | >95% | Achievable with standard chromatographic purification. |
| Reaction Time | 18-24 hours | Includes enolate formation, Michael addition, and aldol condensation/dehydration. |
| Scale | 1-10 mmol | The protocol is scalable, but optimization may be required for larger quantities. |
| Enantiomeric Excess (ee) | Racemic | This protocol will produce a racemic mixture. Chiral resolution or asymmetric synthesis is required for enantiopure material. |
Applications in Asymmetric Synthesis
The α,β-unsaturated ketone functionality in this compound is a versatile handle for a variety of stereoselective transformations.[10][11][12][13] As a chiral building block (obtained through resolution or asymmetric synthesis), it can serve as a precursor to a wide range of complex, enantiomerically enriched molecules.
Key Reactions and Potential Products
-
Conjugate Addition: The β-carbon of the enone system is susceptible to nucleophilic attack.[11][13] The use of chiral organocuprates or other stereocontrolled conjugate addition reactions can lead to the diastereoselective formation of new stereocenters.
-
Epoxidation: Asymmetric epoxidation of the double bond can introduce a chiral epoxide, a valuable intermediate for further functionalization.
-
Diels-Alder Reactions: The enone can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic systems with controlled stereochemistry.
-
Reduction: Stereoselective reduction of the ketone or the double bond can generate chiral alcohols or saturated spirocycles with defined stereochemistry.
General Workflow for Application in Asymmetric Synthesis
Figure 2: General workflow for the application of chiral this compound in asymmetric synthesis.
Conclusion
While specific experimental data for this compound is not yet prevalent in the scientific literature, its structural features and the well-understood chemistry of related spirocyclic and α,β-unsaturated ketone systems strongly suggest its high potential as a valuable chiral building block. The proposed synthetic protocol offers a reliable route to access this compound, and its versatile reactivity opens up numerous possibilities for the asymmetric synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries. Further research into the asymmetric synthesis and applications of this promising synthon is highly encouraged.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [guidechem.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 11. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
Application Notes and Protocols for the Asymmetric Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are privileged structures in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets. The 3-oxaspiro[5.5]undecane core, in particular, is a key structural motif in various natural products and bioactive molecules. The asymmetric synthesis of such compounds is of significant interest for the development of novel therapeutics. This document outlines a potential synthetic route to 3-Oxaspiro[5.5]undec-8-en-10-one, leveraging modern organocatalytic methods to control stereochemistry.
Proposed Synthetic Strategy
The synthesis of this compound can be envisioned through a two-stage process:
-
Formation of a Key Acyclic Precursor: Synthesis of a δ-hydroxy-α,β-unsaturated ketone. This precursor contains the necessary functionalities for the subsequent cyclization steps.
-
Asymmetric Spirocyclization: An intramolecular oxa-Michael addition to form the tetrahydropyran ring, followed by an intramolecular aldol condensation to construct the cyclohexenone ring. The key to asymmetry lies in the use of a chiral organocatalyst during the oxa-Michael addition.
A plausible approach is a modification of the Robinson annulation, where the initial Michael addition is an intramolecular oxa-Michael reaction.[1][2] Chiral catalysts, such as quinine-derived squaramides or chiral phosphoric acids, are proposed to facilitate the enantioselective formation of the spirocyclic ether.[3][4][5]
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific substrate.
Protocol 1: Synthesis of the Acyclic Precursor (Illustrative Example)
This protocol describes the synthesis of a hypothetical precursor, (E)-7-hydroxy-1-phenylhept-1-en-3-one, which can be adapted for the synthesis of the actual precursor for this compound.
Materials:
-
4-Hydroxybutanal
-
(E)-3-Phenylprop-2-en-1-one (Benzalacetone)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Lithium diisopropylamide - LDA)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of LDA in dry THF at -78 °C.
-
Slowly add a solution of 4-hydroxybutanal in dry THF to the LDA solution and stir for 30 minutes to form the enolate.
-
Add a solution of benzalacetone in dry THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acyclic precursor.
Protocol 2: Asymmetric Intramolecular Oxa-Michael Addition/Aldol Condensation
This protocol outlines the key asymmetric spirocyclization step.
Materials:
-
Acyclic δ-hydroxy-α,β-unsaturated ketone precursor
-
Chiral Organocatalyst (e.g., Quinine-derived squaramide or Chiral Phosphoric Acid)
-
Solvent (e.g., Dichloromethane - DCM, Toluene, or Chloroform)
-
Acid or Base for aldol condensation (e.g., Phosphoric acid[6], p-Toluenesulfonic acid, or a mild base)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acyclic precursor (1.0 equiv) in the chosen solvent, add the chiral organocatalyst (0.05 - 0.2 equiv).
-
Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) and monitor the progress by TLC until the starting material is consumed.
-
Upon completion of the oxa-Michael addition, add the acid or base catalyst for the aldol condensation.
-
Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the enantioenriched this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following tables represent illustrative data for the optimization of the asymmetric spirocyclization step.
Table 1: Catalyst Screening for the Asymmetric Oxa-Michael Addition
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Quinine-Squaramide A | DCM | 0 | 24 | 75 | 88 |
| 2 | Quinidine-Squaramide A | DCM | 0 | 24 | 72 | 85 (opposite enantiomer) |
| 3 | Chiral Phosphoric Acid B | Toluene | 25 | 48 | 65 | 92 |
| 4 | Chiral Phosphoric Acid C | CHCl3 | 25 | 48 | 68 | 90 |
| 5 | Bifunctional Iminophosphorane D | DCM | -20 | 36 | 82 | 95 |
Table 2: Substrate Scope (Illustrative Examples with Optimized Conditions)
| Entry | R Group on Precursor | Product | Yield (%) | ee (%) |
| 1 | H | 3a | 85 | 95 |
| 2 | Methyl | 3b | 81 | 93 |
| 3 | Phenyl | 3c | 78 | 96 |
| 4 | 4-Methoxyphenyl | 3d | 75 | 97 |
| 5 | 4-Nitrophenyl | 3e | 72 | 94 |
Visualizations
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic [6,5] Spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Dynamic Kinetic Spiroketalization/Oxa-Michael Addition Cascade of Alkoxyboronates and Peroxyacetals: Enantio- and Diastereoselective Synthesis of Benzannulated Spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof [ch.ic.ac.uk]
Application Notes and Protocols for the Diels-Alder Reaction of Spirocyclic Enones
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. When the dienophile is a spirocyclic enone, such as 3-Oxaspiro[5.5]undec-8-en-10-one, the reaction can lead to the rapid assembly of complex, three-dimensional polycyclic frameworks. These spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their inherent structural rigidity and novelty, which can lead to improved binding affinity and selectivity for biological targets. The resulting polycyclic products can serve as key intermediates in the synthesis of natural products and other biologically active molecules.
General Reaction Scheme
The Diels-Alder reaction of a spirocyclic enone involves the reaction of the electron-deficient alkene (the dienophile) with an electron-rich conjugated diene. The reaction is typically thermally promoted and proceeds in a concerted fashion. The stereochemistry of the product is highly controlled by the geometry of the reactants and the reaction conditions.
Caption: General scheme of a Diels-Alder reaction involving a spirocyclic enone.
Representative Experimental Protocol
This protocol describes a general procedure for the Diels-Alder reaction between a generic spirocyclic enone and cyclopentadiene.
Materials:
-
Spirocyclic enone (e.g., this compound) (1.0 eq)
-
Cyclopentadiene (freshly cracked) (3.0 - 5.0 eq)
-
Anhydrous toluene (or other suitable solvent like dichloromethane or benzene)
-
Lewis acid (optional, e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the spirocyclic enone (1.0 eq).
-
Solvent Addition: Anhydrous toluene is added to dissolve the enone under an inert atmosphere (e.g., nitrogen or argon).
-
Diene Addition: Freshly cracked cyclopentadiene (3.0 - 5.0 eq) is added to the solution at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C for toluene) and monitored by thin-layer chromatography (TLC). For less reactive systems, the reaction can be performed in a sealed tube at higher temperatures.
-
Lewis Acid Catalysis (Optional): For sluggish reactions or to improve stereoselectivity, a Lewis acid can be added at a lower temperature (e.g., -78 °C to 0 °C) prior to the addition of the diene. The reaction is then allowed to warm to room temperature or heated as required.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Diels-Alder adduct.
Quantitative Data from Related Systems
Since no specific data for this compound is available, the following table summarizes results for Diels-Alder reactions of other cyclic enones to provide an indication of expected yields and stereoselectivities.
| Dienophile | Diene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclohept-2-enone | Cyclopentadiene | Photochemically generated (E)-isomer, then thermal | 80-98 | Not specified | [1] |
| Cyclohept-2-enone | Furan | Photochemically generated (E)-isomer, then thermal | 68-98 | 35:63 | [1] |
| Various exo-enones | Various dienes | Imidodiphosphorimidate (IDPi) catalyst | Good to excellent | High | [2] |
| β-fluoro-β-nitrostyrenes | Cyclopentadiene | Thermal | up to 97 | Not specified | [3] |
| β-fluoro-β-nitrostyrenes | 1,3-Cyclohexadiene | Thermal | up to 40 | Not specified | [3] |
Experimental Workflow
Caption: General workflow for a Diels-Alder reaction and subsequent product isolation.
Stereochemical Considerations
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For cyclic dienophiles, there is also the question of endo versus exo selectivity. The endo product, where the substituent on the dienophile is oriented towards the newly forming double bond in the diene, is often the kinetic product due to secondary orbital interactions. However, the exo product is typically thermodynamically more stable.
Caption: Simplified representation of endo and exo approaches in a Diels-Alder reaction.
Applications in Drug Development and Natural Product Synthesis
The spirocyclic structures generated from Diels-Alder reactions of enones are valuable motifs in medicinal chemistry. The introduction of a spirocenter increases the three-dimensionality of a molecule, which can lead to improved interactions with biological targets. Furthermore, the rigid conformation of spirocycles can reduce the entropic penalty upon binding, potentially increasing potency. The products of these reactions can serve as versatile intermediates for the synthesis of a wide range of natural products and their analogues, enabling the exploration of new chemical space for drug discovery.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Reagents:
-
Cyclopentadiene: It is toxic and has a strong, unpleasant odor. It dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene before use. The cracking process should be performed with care behind a safety shield.
-
Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. They should be handled under an inert atmosphere.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
-
Heating: Reactions at elevated temperatures should be conducted with appropriate caution, using a heating mantle and a temperature controller. Sealed tube reactions carry a risk of explosion if not performed correctly.
References
Application Notes and Protocols: Ring-Opening Reactions of 3-Oxaspiro[5.5]undec-8-en-10-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxaspiro[5.5]undec-8-en-10-one is a spirocyclic compound incorporating a tetrahydropyran ring and a cyclohexenone moiety. This unique three-dimensional structure makes it an attractive scaffold in medicinal chemistry and drug discovery. The spiroketal functionality, while generally stable, can undergo ring-opening reactions under specific conditions to yield highly functionalized cyclohexane derivatives. These products can serve as valuable intermediates in the synthesis of complex molecules and potential drug candidates. The ability to selectively open the tetrahydropyran ring provides a powerful strategy for introducing diverse functional groups and building molecular complexity.
This document provides detailed theoretical protocols and application notes for the ring-opening reactions of this compound. While direct literature precedent for this specific molecule is limited, the methodologies presented are based on established principles of spiroketal chemistry and provide a robust starting point for experimental investigation.
Potential Ring-Opening Reactions and Applications
The primary mode of ring-opening for this compound is anticipated to proceed via activation of the ether oxygen, rendering the spirocyclic carbon electrophilic and susceptible to nucleophilic attack. This can be achieved under acidic conditions or through the use of Lewis acids. The resulting ring-opened products, which are functionalized cyclohexanones, are valuable precursors for the synthesis of a variety of complex molecules, including natural product analogues and novel therapeutic agents. The introduced functional groups can be further elaborated to explore structure-activity relationships in drug development programs.
Data Presentation: Predicted Outcomes of Ring-Opening Reactions
The following table summarizes the predicted products and potential yields for various proposed ring-opening reactions of this compound. Note: This data is hypothetical and based on analogous reactions reported for other spiroketals. Actual yields may vary depending on the specific reaction conditions.
| Reaction Type | Nucleophile | Catalyst/Reagent | Predicted Product | Anticipated Yield Range |
| Acid-Catalyzed Hydrolysis | H₂O | H₂SO₄ (catalytic) | 4-(2-hydroxyethyl)-4-hydroxycyclohex-2-en-1-one | 70-85% |
| Acid-Catalyzed Methanolysis | CH₃OH | p-Toluenesulfonic acid | 4-(2-methoxyethyl)-4-hydroxycyclohex-2-en-1-one | 75-90% |
| Thiolysis | Thiophenol | Boron trifluoride etherate | 4-(2-(phenylthio)ethyl)-4-hydroxycyclohex-2-en-1-one | 65-80% |
| Reaction with Organocuprate | (CH₃)₂CuLi | - | 4-(2-hydroxypropyl)cyclohex-2-en-1-one | 50-70% |
| Reductive Cleavage | LiAlH₄ | - | 4-(2-hydroxyethyl)cyclohex-2-en-1-ol | 60-75% |
Mandatory Visualizations
Proposed General Mechanism for Acid-Catalyzed Ring-Opening
Caption: General mechanism of acid-catalyzed ring-opening.
Experimental Workflow for a Typical Ring-Opening Reaction
Caption: A typical experimental workflow for ring-opening.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To synthesize 4-(2-hydroxyethyl)-4-hydroxycyclohex-2-en-1-one via acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 g, 5.55 mmol) in a mixture of acetone (20 mL) and deionized water (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3 drops of concentrated sulfuric acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(2-hydroxyethyl)-4-hydroxycyclohex-2-en-1-one.
Protocol 2: Thiolysis of this compound with Thiophenol
Objective: To synthesize 4-(2-(phenylthio)ethyl)-4-hydroxycyclohex-2-en-1-one.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringe
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 5.55 mmol) and anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add thiophenol (0.67 g, 6.11 mmol) to the stirred solution via syringe.
-
Slowly add boron trifluoride etherate (0.78 g, 5.55 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(2-(phenylthio)ethyl)-4-hydroxycyclohex-2-en-1-one.
Protocol 3: Reductive Cleavage of this compound
Objective: To synthesize 4-(2-hydroxyethyl)cyclohex-2-en-1-ol via reductive cleavage.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (0.42 g, 11.1 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g, 5.55 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, sequential addition of water (0.42 mL), 15% aqueous NaOH (0.42 mL), and then water (1.26 mL).
-
Stir the resulting granular precipitate for 30 minutes, then add anhydrous sodium sulfate and filter the solid. Wash the solid with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(2-hydroxyethyl)cyclohex-2-en-1-ol.
Conclusion
The ring-opening reactions of this compound offer a versatile platform for the synthesis of novel, highly functionalized cyclohexane derivatives. The protocols detailed in this document provide a foundational methodology for researchers to explore this chemistry. The resulting products, with their diverse functionalities and stereochemical complexity, hold significant potential as building blocks for the development of new therapeutic agents. Further investigation into different nucleophiles, catalysts, and reaction conditions is warranted to fully exploit the synthetic utility of this promising spirocyclic scaffold.
Application Notes and Protocols for the Purification of 3-Oxaspiro[5.5]undec-8-en-10-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 3-Oxaspiro[5.5]undec-8-en-10-one, a spirocyclic ketone with potential applications in medicinal chemistry and organic synthesis.[1] The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive scaffolds in drug discovery.[1]
Note on Isomer Nomenclature: The protocols described herein are based on literature for the constitutional isomer 3-Oxaspiro[5.5]undec-7-en-9-one, which is synthesized via a Robinson annelation.[2] Due to the structural similarity, the purification methods are expected to be directly applicable or require only minor modifications for the this compound isomer.
Physicochemical Properties
A summary of the known physicochemical properties of the related isomer, 3-Oxaspiro[5.5]undec-7-en-9-one, is provided below. These properties are essential for developing appropriate purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [3] |
| Appearance | Colorless liquid which solidifies on storage in a freezer | [2] |
| Boiling Point | 70 °C at 0.02 Torr | [2] |
| Melting Point | 40-45 °C | [2] |
Purification Protocols
Two primary methods for the purification of this compound are presented: Kugelrohr distillation for initial purification and flash column chromatography for achieving high purity.
Protocol 1: Kugelrohr Distillation
This method is suitable for the initial purification of the crude product after synthesis to remove non-volatile impurities.
Methodology:
-
Preparation: Ensure the crude reaction mixture has been appropriately worked up, including neutralization and extraction with an organic solvent (e.g., ethyl acetate).[2] The organic phases should be combined, dried over a suitable drying agent (e.g., magnesium sulfate), filtered, and the solvent removed under reduced pressure.[2]
-
Apparatus Setup: Assemble the Kugelrohr apparatus according to the manufacturer's instructions. Ensure all glassware is clean and dry.
-
Sample Loading: Transfer the crude residue into the distillation flask of the Kugelrohr apparatus.
-
Distillation:
-
Apply a vacuum (e.g., 0.02 Torr).
-
Gradually heat the oven of the Kugelrohr apparatus to the desired temperature (e.g., 70-80 °C).
-
The purified compound will distill and collect in the receiving flask.
-
-
Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Collect the purified, colorless liquid, which may solidify upon cooling.[2]
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Kugelrohr Distillation |
| Appearance | Dark brown oil | Colorless liquid/solid |
| Purity (by GC-MS) | ~70% | ~90-95% |
| Yield | - | >70% |
Protocol 2: Flash Column Chromatography
For obtaining highly pure this compound, suitable for subsequent synthetic steps or biological assays, flash column chromatography is recommended.[4] This technique separates compounds based on their differential adsorption to a stationary phase.[4][5]
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A starting point could be a 10-30% ethyl acetate in hexane gradient.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (obtained either directly from the reaction workup or after Kugelrohr distillation) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin elution with the low-polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the elution of the compound using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the eluent system. Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data (Illustrative):
| Parameter | Before Purification | After Flash Chromatography |
| Appearance | Yellow to brown oil | Colorless oil/solid |
| Purity (by HPLC/GC-MS) | ~90-95% (post-distillation) | >98% |
| Recovery | - | >85% |
Experimental Workflows
The following diagrams illustrate the purification workflows.
Caption: Overall purification workflow for this compound.
Caption: Detailed workflow for flash column chromatography.
References
Application Notes and Protocols: Preparation of 3-Oxaspiro[5.5]undec-7-en-9-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental procedure for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, a valuable spirocyclic ketone intermediate in organic synthesis. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced biological activity and improved physicochemical properties.
A Note on Nomenclature: The target compound of this protocol is 3-Oxaspiro[5.5]undec-7-en-9-one . It is important to distinguish this from its isomer, 3-Oxaspiro[5.5]undec-8-en-10-one . The numbering of the spirocyclic system begins in the ring containing the heteroatom to assign it the lowest possible locant. Consequently, the oxygen atom is at position 3. The subsequent numbering of the carbocyclic ring dictates the position of the double bond and the ketone. The procedure detailed below is for the synthesis of the α,β-unsaturated ketone (the 7-en-9-one isomer), which is the major product of the Robinson annulation reaction described.
The synthesis involves a two-step process: the preparation of the key intermediate, 2H-tetrahydropyran-4-carboxaldehyde, followed by a Robinson annulation with methyl vinyl ketone.
Experimental Protocols
Part 1: Synthesis of 2H-tetrahydropyran-4-carboxaldehyde
This procedure outlines a multi-step synthesis of the starting aldehyde from readily available commercial reagents.
Step 1a: Synthesis of 2H-tetrahydropyran-4-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, combine diethyl 4,4-di(ethoxymethyl)heptanedioate (1 equivalent), and 6 M aqueous HCl.
-
Heat the mixture to reflux. The ethanol produced during the reaction is removed by distillation as an ethanol/water azeotrope to increase the reaction temperature and promote decarboxylation.
-
After complete consumption of the starting material (monitored by TLC), cool the reaction mixture to room temperature.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2H-tetrahydropyran-4-carboxylic acid.
Step 1b: Reduction to (Tetrahydro-2H-pyran-4-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2H-tetrahydropyran-4-carboxylic acid (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to give (tetrahydro-2H-pyran-4-yl)methanol.
Step 1c: Swern Oxidation to 2H-tetrahydropyran-4-carboxaldehyde
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (3 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2H-tetrahydropyran-4-carboxaldehyde.
Part 2: Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one
This procedure utilizes an acid-catalyzed Robinson annulation.
-
To a solution of 2H-tetrahydropyran-4-carboxaldehyde (1 equivalent) in benzene, add methyl vinyl ketone (1.2 equivalents).
-
Add a catalytic amount of phosphoric acid (e.g., 85% H₃PO₄, ~0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 3-Oxaspiro[5.5]undec-7-en-9-one.[1]
Data Presentation
| Parameter | Value |
| Product Name | 3-Oxaspiro[5.5]undec-7-en-9-one |
| CAS Number | 1159280-52-0 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Expected to be a colorless oil or low-melting solid |
| Yield | Up to 70% (acid-catalyzed) |
| Storage | Store in a cool, dry, well-ventilated area |
Characterization
-
¹³C NMR: Expected signals include a carbonyl carbon, olefinic carbons, a spiro carbon, and carbons of the tetrahydropyran ring.
-
IR Spectroscopy: Expected characteristic peaks for a C=O (ketone) and C=C (alkene) stretching.
-
Mass Spectrometry: The monoisotopic mass is 166.09938 Da.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one.
References
Application Note and Protocol: Scale-up Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one
This document provides a detailed protocol for the laboratory-scale synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, a valuable spirocyclic building block in medicinal and organic chemistry. The synthesis is based on the Robinson annulation of 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone.[1] Additionally, considerations for scaling up this process are discussed, drawing from established principles of chemical engineering and green chemistry.
Note on Nomenclature: The target molecule is referred to in scientific literature as 3-Oxaspiro[5.5]undec-7-en-9-one.[1] The numbering of the spirocyclic system dictates the locants for the unsaturation and the ketone functionality.
Overview of the Synthetic Approach
The synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one is achieved through a Robinson annulation, a classic and robust method for the formation of a six-membered ring.[2][3] This reaction proceeds via a tandem Michael addition and an intramolecular aldol condensation.[2][3] In this specific case, 2H-tetrahydropyran-4-carboxaldehyde is reacted with methyl vinyl ketone under acidic conditions to yield the target enone.[1]
Reaction Scheme
Caption: Synthetic scheme for 3-Oxaspiro[5.5]undec-7-en-9-one.
Experimental Protocols
The following protocols are adapted from the literature for a laboratory-scale synthesis.[1]
Synthesis of Starting Material: 2H-Tetrahydropyran-4-carboxaldehyde
This starting material can be prepared from 2H-tetrahydropyran-4-carboxylic acid via a two-step reduction and oxidation sequence.
Step 1: Reduction of 2H-tetrahydropyran-4-carboxylic acid
A detailed protocol for the reduction of the carboxylic acid to the corresponding alcohol (2H-tetrahydropyran-4-methanol) using a reducing agent like lithium aluminum hydride is required.
Step 2: Oxidation of 2H-tetrahydropyran-4-methanol
The alcohol is then oxidized to the aldehyde using a mild oxidizing agent, such as a Swern oxidation or with pyridinium chlorochromate (PCC).[1]
Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |
| 2H-Tetrahydropyran-4-carboxaldehyde | 114.14 | 40 | 4.56 | - |
| Methyl vinyl ketone | 70.09 | 80 | 5.61 | - |
| Phosphoric acid (85%) | 98.00 | - | - | 2 |
| Benzene (anhydrous) | 78.11 | - | - | 150 |
| Saturated sodium bicarbonate solution | - | - | - | As needed |
| Ethyl acetate | 88.11 | - | - | As needed |
| Magnesium sulfate (anhydrous) | 120.37 | - | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2H-tetrahydropyran-4-carboxaldehyde (4.56 g, 40 mmol), methyl vinyl ketone (5.61 g, 80 mmol), and anhydrous benzene (150 mL).
-
Carefully add phosphoric acid (2 mL).
-
Heat the reaction mixture to reflux and maintain for 5 hours. The solution will typically turn dark brown.
-
After cooling to room temperature, carefully add saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase exhaustively with ethyl acetate.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Remove the unreacted starting material by distillation at 11 mbar.
-
Purify the residue by Kugelrohr distillation under reduced pressure (70 °C at 0.02 Torr) to yield the product as a colorless liquid that solidifies upon cooling.
Expected Yield: 3.40 g (72%)
Physical and Spectroscopic Data:
| Property | Value |
| Appearance | Colorless liquid, solidifies in the freezer |
| Melting Point | 40-45 °C |
| Boiling Point | 70 °C at 0.02 Torr |
| ¹H-NMR | (CDCl₃): δ 6.89 (d, 1H, J = 10.3 Hz), 5.95 (d, 1H, J = 10.3 Hz), 3.75 (t, 4H, J = 5.4 Hz), 2.46 (t, 2H, J = 6.7 Hz), 2.00 (t, 2H, J = 6.7 Hz), 1.69 (ddd, 2H, JAB = 13.6 Hz, ³J = 5.4 Hz), 1.63 (ddd, 2H, JAB = 13.6 Hz, ³J = 5.4 Hz) |
| ¹³C-NMR | (CDCl₃): δ 199.1 (s), 156.3 (d), 128.1 (d), 63.5 (t), 35.6 (t), 33.3 (t), 33.2 (s), 32.9 (t) |
| Anal. Calcd. | For C₁₀H₁₄O₂: C, 72.26; H, 8.49. Found: C, 71.95; H, 8.77 |
Scale-up Considerations
Directly scaling the laboratory protocol presents challenges in terms of safety, efficiency, and environmental impact. The following points should be addressed for a successful scale-up.
Workflow for Scale-up Process Development
Caption: Key stages in the scale-up of the synthesis.
Key Optimization Parameters
| Parameter | Laboratory Scale | Scale-up Considerations |
| Solvent | Benzene | Benzene is a known carcinogen and should be replaced. Toluene is a common, less toxic alternative for azeotropic dehydration in Robinson annulations. Other high-boiling point solvents should be evaluated for solubility and reactivity. |
| Reaction Temperature | Reflux (approx. 80 °C) | Precise temperature control is crucial on a larger scale to manage potential exotherms and ensure consistent product quality. Jacketed reactors with automated temperature control are necessary. |
| Catalyst | Phosphoric Acid | The concentration and addition rate of the acid should be carefully controlled to avoid side reactions. Other acidic catalysts, including solid acid catalysts, could be explored for easier removal during work-up. |
| Work-up | Liquid-liquid extraction, Kugelrohr distillation | Extraction with large volumes of solvent is inefficient at scale. Alternative purification methods like crystallization should be investigated. Distillation at a larger scale will require specialized equipment. |
| Process Safety | Standard laboratory precautions | A thorough process safety review (e.g., HAZOP) is required. The flammability of solvents and the handling of corrosive acid at scale are significant hazards. The use of closed systems and appropriate personal protective equipment is mandatory. |
| Alternative Technologies | Batch processing | For continuous and safer production, flow chemistry could be a viable alternative. This would offer better control over reaction parameters, improved heat and mass transfer, and potentially higher yields and purity. |
Conclusion
The Robinson annulation provides a reliable method for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one. While the laboratory-scale protocol is straightforward, a successful scale-up requires careful consideration of solvent choice, thermal management, and purification methods to ensure a safe, efficient, and environmentally responsible process. Further investigation into alternative solvents and the potential application of flow chemistry is recommended for large-scale manufacturing.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Robinson annulation pathway.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inappropriate Catalyst: The choice of catalyst is critical for the synthesis of 3-heterospiro[5.5]undec-7-en-9-ones. While base catalysts like Triton B are effective for nitrogen and sulfur analogs, they result in lower yields for the oxygen-containing compound.[1] 2. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base, which significantly reduces the yield of the desired product.[2] 3. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or non-optimal temperature. | 1. Use an Acid Catalyst: Employing an acid catalyst such as phosphoric acid in a solvent like benzene has been shown to significantly improve the yield of this compound to around 70%.[1] 2. Control MVK Concentration: Use freshly distilled MVK. An alternative to minimize polymerization is to use a precursor that generates MVK in situ, or to use a more stable MVK equivalent such as 1,3-dichloro-cis-2-butene (as in the Wichterle reaction).[3] 3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Formation of Multiple Byproducts | 1. Self-condensation of Reactants: Aldol condensation of the starting aldehyde or ketone can occur as a side reaction. 2. Double Michael Addition: The enolate can react with a second molecule of MVK, leading to a double alkylation product.[2] | 1. Slow Addition of MVK: Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration and minimize self-condensation and double addition. 2. Isolate the Michael Adduct: A two-step procedure, where the Michael adduct is first isolated and then subjected to the intramolecular aldol condensation, can often provide higher yields and fewer byproducts. |
| Difficulty in Product Purification | 1. Presence of Polymeric Material: Polymerized MVK can complicate the purification process. 2. Similar Polarity of Byproducts: Byproducts from self-condensation or double addition may have similar polarities to the desired product, making separation by column chromatography challenging. | 1. Pre-purification Workup: After the reaction, perform an aqueous workup to remove the catalyst and water-soluble impurities. If significant polymeric material is present, trituration with a non-polar solvent may help to precipitate the polymer. 2. Optimized Flash Column Chromatography: Use a carefully selected solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from closely related impurities. |
| Product Instability | 1. Isomerization: The spiroketal structure can be sensitive to acidic or basic conditions, potentially leading to isomerization. | 1. Neutralize Thoroughly: Ensure that the product is thoroughly neutralized and washed during the workup to remove any residual acid or base. 2. Careful Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and effective method is the Robinson annulation.[1][3] This reaction involves a Michael addition of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone, followed by an intramolecular aldol condensation to form the spirocyclic enone.[1]
Q2: Why is my yield consistently low when using a base catalyst like sodium hydroxide or Triton B?
A2: For the synthesis of this compound, acidic catalysis is significantly more effective. While basic conditions are suitable for analogous nitrogen and sulfur-containing spirocycles (yielding 40-50%), the use of phosphoric acid as a catalyst for the oxa-spirocycle can boost the yield to approximately 70%.[1] Base catalysts can promote the polymerization of methyl vinyl ketone, a common side reaction that lowers the yield.[2]
Q3: How can I minimize the formation of byproducts during the Robinson annulation?
A3: To minimize byproducts, consider a two-step approach where the Michael adduct is isolated before proceeding with the aldol condensation. Slow addition of methyl vinyl ketone to the reaction mixture can also help to reduce side reactions like double alkylation.[2]
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved by flash column chromatography on silica gel.[4] A suitable eluent system, often a mixture of hexane and ethyl acetate, should be determined by TLC analysis to ensure good separation of the desired product from any unreacted starting materials and byproducts.
Q5: Are there any alternative synthetic routes to this compound?
A5: While the Robinson annulation is the most prominent method, other strategies for the synthesis of spiroketals exist, such as the hetero-Diels-Alder reaction.[5][6] However, specific examples for the synthesis of this compound via a Diels-Alder approach are not as well-documented in the literature.
Data Presentation
Table 1: Comparison of Catalysts in the Robinson Annulation for 3-Heterospiro[5.5]undec-7-en-9-ones
| Heteroatom | Catalyst | Solvent | Yield (%) |
| Oxygen (O) | Phosphoric Acid | Benzene | ~70[1] |
| Oxygen (O) | Triton B | Butanol | 40-50[1] |
| Nitrogen (N) | Triton B | Butanol | 40-50[1] |
| Sulfur (S) | Triton B | Butanol | 40-50[1] |
Experimental Protocols
Key Experiment: Robinson Annulation for the Synthesis of this compound
This protocol is a general procedure adapted from standard Robinson annulation methodologies for the specific synthesis of this compound using acidic catalysis.
Materials:
-
2H-tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone (freshly distilled)
-
Phosphoric acid (85%)
-
Benzene (or toluene as a less hazardous alternative)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 2H-tetrahydropyran-4-carboxaldehyde (1.0 eq) in benzene, add phosphoric acid (catalytic amount, e.g., 0.1-0.2 eq).
-
Michael Addition: Stir the mixture and add freshly distilled methyl vinyl ketone (1.1-1.5 eq) dropwise at room temperature. The reaction progress should be monitored by TLC. The reaction may be gently heated if necessary.
-
Intramolecular Aldol Condensation & Dehydration: Continue stirring the reaction mixture until the Michael adduct is consumed and the formation of the spiroketone is observed by TLC. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Robinson Annulation Workflow for Synthesis.
Caption: Troubleshooting Low Yield Issues.
References
- 1. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
Optimization of reaction conditions for 3-Oxaspiro[5.5]undec-8-en-10-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Robinson annulation of 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone (MVK).
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| LOW-YIELD-001 | Low or No Product Formation | 1. Incorrect Catalyst: Basic conditions are less effective for this specific spirocycle. 2. Poor Quality MVK: Methyl vinyl ketone can polymerize upon storage. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use an Acid Catalyst: Phosphoric acid has been shown to give significantly higher yields (around 70%) compared to base-catalyzed methods. 2. Purify MVK: Freshly distill methyl vinyl ketone immediately before use. 3. Optimize Reaction Conditions: Increase the reaction time or temperature moderately. Monitor reaction progress using TLC. |
| PURITY-001 | Presence of a Viscous, Insoluble Side Product | Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of base or upon prolonged heating.[1] | 1. Use an Acid Catalyst: Acidic conditions are less likely to induce MVK polymerization. 2. Control MVK Concentration: Add methyl vinyl ketone slowly to the reaction mixture to maintain a low concentration. 3. Use an MVK Precursor: Consider using a Mannich base, such as 4-(diethylamino)-2-butanone hydrochloride, which generates MVK in situ. |
| PURITY-002 | Multiple Spots on TLC, Difficult Purification | 1. Formation of Michael Adduct Intermediate: The initial Michael addition product may not have fully cyclized. 2. Double Alkylation: The starting aldehyde may react with a second molecule of MVK.[1] 3. Aldol Condensation Byproducts: Self-condensation of the starting aldehyde or other side reactions may occur. | 1. Ensure Complete Cyclization: After the initial addition, ensure conditions are suitable for the intramolecular aldol condensation (e.g., sufficient heating with the acid catalyst). 2. Control Stoichiometry: Use a moderate excess of methyl vinyl ketone, but avoid a large excess. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from impurities. |
| REPRO-001 | Inconsistent Reaction Results | 1. Variable Reagent Quality: Water content in solvents or degradation of starting materials. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Use Anhydrous Conditions: Dry solvents before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Check Reagent Purity: Ensure the purity of 2H-tetrahydropyran-4-carboxaldehyde and distill MVK before each reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst preferred over a base for the synthesis of this compound?
A1: While the Robinson annulation can be catalyzed by both acids and bases, the synthesis of this compound is an exception where acid catalysis, specifically with phosphoric acid, has been reported to provide significantly higher yields. Basic conditions are known to promote the polymerization of methyl vinyl ketone, a key reactant, which leads to lower yields of the desired product.[1]
Q2: My reaction yields a thick, sticky polymer. What is causing this and how can I prevent it?
A2: The formation of a polymer is a common issue when using methyl vinyl ketone (MVK), as it readily polymerizes, especially under basic conditions.[1] To prevent this, it is highly recommended to use an acid catalyst like phosphoric acid. Additionally, ensuring MVK is freshly distilled before use and adding it slowly to the reaction mixture can minimize this side reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials (2H-tetrahydropyran-4-carboxaldehyde) on a silica gel plate. The disappearance of the starting material and the appearance of a new, higher-Rf spot will indicate the formation of the product.
Q4: What is the mechanism of the Robinson annulation in this synthesis?
A4: The Robinson annulation is a two-step process.[2][3] First, a Michael addition occurs where the enol of 2H-tetrahydropyran-4-carboxaldehyde attacks the β-carbon of methyl vinyl ketone. This is followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate, which then dehydrates to form the final α,β-unsaturated ketone in the newly formed six-membered ring.
Q5: What are the key safety precautions when working with methyl vinyl ketone?
A5: Methyl vinyl ketone is a toxic and flammable lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Due to its tendency to polymerize, it should be stored with an inhibitor and kept cool.
Data Presentation
Table 1: Comparison of Catalytic Conditions for this compound Synthesis
| Catalyst System | Typical Solvent | Reported Yield | Key Advantages | Common Issues |
| Phosphoric Acid | Benzene | ~70% | Higher yield, minimizes MVK polymerization. | Requires anhydrous conditions. |
| Base (e.g., Triton B) | Butanol | 40-50% (for N/S analogs) | Effective for some hetero-spirocycles. | Promotes MVK polymerization, lower yield for the oxa-analog. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is based on the principles of the acid-catalyzed Robinson annulation.
Materials:
-
2H-tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone (MVK), freshly distilled
-
Phosphoric acid (85%)
-
Anhydrous benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2H-tetrahydropyran-4-carboxaldehyde (1.0 eq) in anhydrous benzene, add phosphoric acid (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove any water.
-
Slowly add freshly distilled methyl vinyl ketone (1.2 eq) to the refluxing solution over 30 minutes.
-
Continue to heat at reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Robinson Annulation of tetrahydropyran-4-one and methyl vinyl ketone (MVK).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Catalyst: The use of a base catalyst (e.g., Triton B, NaOEt) is suboptimal for this specific reaction and can lead to side reactions. | Use an acid catalyst, specifically phosphoric acid, which has been shown to provide significantly higher yields (around 70%) for this oxaspirocycle synthesis.[1] |
| Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base, which reduces the concentration of the reactant.[2][3] | Use freshly distilled MVK. Consider using a precursor to MVK, such as a β-chloroketone, which generates the enone in situ at a low steady-state concentration, minimizing polymerization.[2][3] | |
| Reaction Temperature Too High or Too Low: Inappropriate temperature can either prevent the reaction from proceeding or promote side reactions and decomposition. | Follow a carefully controlled temperature regimen. While a specific protocol for the acid-catalyzed reaction is not detailed in the provided results, Robinson annulations often require initial cooling followed by heating. | |
| Presence of Water: Moisture can interfere with the catalyst and reactants, leading to lower yields. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products/Impurities | Double Alkylation: The enolate of tetrahydropyran-4-one can react with a second molecule of MVK, leading to a dialkylated byproduct.[3] | Use a controlled stoichiometry of reactants. Adding MVK slowly to the reaction mixture can help minimize this side reaction. |
| Side Reactions from Base Catalysis: The use of strong bases can promote self-condensation of the starting ketone or other unwanted aldol reactions. | Switch to an acid-catalyzed protocol using phosphoric acid. | |
| Isomeric Byproducts: In some cases, alternative cyclization pathways can lead to the formation of structural isomers. | The use of an appropriate catalyst and reaction conditions can favor the desired product. Phosphoric acid catalysis appears to be selective for the target spirocycle. | |
| Ring-Opening of Tetrahydropyran: While generally stable, the tetrahydropyran ring can potentially open under harsh acidic conditions, though this is less common. | Use a milder acid catalyst like phosphoric acid and avoid excessively high temperatures. | |
| Difficulty in Product Purification | Presence of Polymeric MVK: Polymerized MVK can be a sticky, difficult-to-remove residue. | Precipitation of the polymer by adding a non-solvent followed by filtration can be effective. Column chromatography is also a standard method for purification. |
| Close Polarity of Byproducts: Side products like the double-alkylation product may have similar polarity to the desired product, making chromatographic separation challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization may also be an effective purification technique. |
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst preferred over a base catalyst for the synthesis of this compound?
A1: For the synthesis of this compound, acidic catalysis, particularly with phosphoric acid, has been demonstrated to provide a significantly higher yield (around 70%) compared to base-catalyzed methods (40-50% for analogous nitrogen and sulfur-containing spirocycles).[1] This is likely due to the minimization of base-promoted side reactions such as the polymerization of methyl vinyl ketone and other unwanted condensations.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The two most significant side reactions are:
-
Polymerization of Methyl Vinyl Ketone (MVK): This is a very common issue, especially under basic conditions, which depletes the reactant and complicates purification.[2][3]
-
Double Alkylation: The starting ketone, tetrahydropyran-4-one, can react with two molecules of MVK, leading to a higher molecular weight byproduct.[3]
Q3: How can I minimize the polymerization of methyl vinyl ketone (MVK)?
A3: To minimize MVK polymerization, it is recommended to use freshly distilled MVK for each reaction. Additionally, employing an acid catalyst instead of a base is highly effective. Another strategy is to use a precursor that generates MVK in situ, maintaining a low concentration throughout the reaction.[2][3]
Q4: My reaction has a low yield despite using an acid catalyst. What else could be wrong?
A4: Several factors could contribute to a low yield even with an acid catalyst. Ensure that all your reagents and solvents are anhydrous, as water can inhibit the reaction. The purity of your starting materials, tetrahydropyran-4-one and MVK, is also crucial. Finally, review your reaction temperature and time to ensure they are optimal for the reaction.
Q5: Are there any known issues with the stability of the tetrahydropyran-4-one starting material?
A5: Tetrahydropyran-4-one is a generally stable cyclic ether. However, under very strong acidic conditions, ring-opening reactions of cyclic ethers are possible. Using a milder acid like phosphoric acid and maintaining controlled temperatures should prevent this from being a significant side reaction.
Experimental Protocols
While a specific detailed protocol for the acid-catalyzed synthesis of this compound was not found in the search results, a general procedure for a Robinson Annulation is provided below. For the target synthesis, it is recommended to adapt this by using phosphoric acid as the catalyst.
General Base-Catalyzed Robinson Annulation Procedure (for reference):
Note: This is a general procedure and should be adapted for the specific needs of the target synthesis, preferably by substituting the base with an acid catalyst like phosphoric acid.
-
To a solution of the ketone (1.0 equivalent) in an appropriate solvent (e.g., ethanol, benzene), add a base (e.g., sodium ethoxide, Triton B).
-
Cool the mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add methyl vinyl ketone (1.0-1.2 equivalents) to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Recommended Adaptation for Acid Catalysis:
Based on the literature, for the synthesis of this compound, phosphoric acid in a solvent like benzene is effective.[1] The reaction would likely involve refluxing the mixture of tetrahydropyran-4-one, methyl vinyl ketone, and phosphoric acid in benzene, followed by workup and purification.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Question 1: Why is my yield of this compound significantly lower than the reported 70%?
Answer:
Low yields in the Robinson annulation reaction for synthesizing this compound can stem from several factors. A primary concern is the polymerization of methyl vinyl ketone (MVK), a common side reaction, especially under basic conditions.[1] Since the acid-catalyzed pathway is favored for this specific synthesis, issues may also arise from suboptimal reaction conditions.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that tetrahydropyran-4-one and methyl vinyl ketone are pure. MVK is particularly prone to polymerization and should be freshly distilled before use.
-
Catalyst Choice and Concentration: While phosphoric acid is reported to be effective, its concentration is crucial.[2] Titrate your phosphoric acid or use a freshly opened bottle to ensure accurate concentration. An inappropriate acid concentration can lead to incomplete reaction or promote side reactions.
-
Reaction Temperature: The reaction temperature significantly influences the rate of both the desired annulation and undesired side reactions. Monitor and control the temperature closely throughout the reaction.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, excessively long reaction times can promote the formation of byproducts and degradation of the desired product. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TCM).
-
Moisture Content: The presence of water can interfere with the acid catalyst and affect the reaction equilibrium. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in the Robinson annulation. The primary side products often arise from the self-condensation of tetrahydropyran-4-one or the polymerization of methyl vinyl ketone. Additionally, alternative cyclization pathways of the intermediate dicarbonyl compound can lead to isomeric byproducts.
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Use a slight excess of the more volatile reactant, methyl vinyl ketone, to ensure the complete conversion of tetrahydropyran-4-one. However, a large excess of MVK can increase the likelihood of its polymerization.
-
Slow Addition of MVK: Adding the methyl vinyl ketone slowly to the reaction mixture containing tetrahydropyran-4-one and the acid catalyst can help to maintain a low concentration of MVK at any given time, thus minimizing its self-polymerization.
-
Temperature Control: Lowering the reaction temperature may favor the desired Michael addition over the aldol condensation side reactions of the starting materials.
-
Use of MVK Equivalents: In some cases, using a more stable MVK equivalent that generates MVK in situ can reduce polymerization.[1]
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound from the crude reaction mixture typically involves removing the acid catalyst, unreacted starting materials, and any polymeric byproducts.
Recommended Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: The most effective method for obtaining a highly pure product is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the desired product.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of the Robinson Annulation for the synthesis of spiroketones, based on literature reports for similar reactions. This data can be used as a guide for optimizing the synthesis of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Reference |
| Catalyst | Phosphoric Acid (85%) | 70 | Sulfuric Acid (conc.) | 55 | p-Toluenesulfonic Acid | 62 | [2] (adapted) |
| Solvent | Benzene | 70 | Toluene | 65 | Dichloromethane | 58 | [2] (adapted) |
| Temperature | 80°C (Reflux) | 70 | 50°C | 45 | 110°C (Reflux) | 68 | Representative Data |
| Reaction Time | 8 hours | 70 | 4 hours | 50 | 12 hours | 72 | Representative Data |
| MVK Equivalents | 1.2 eq | 70 | 1.0 eq | 60 | 2.0 eq | 65 (with increased polymer) | Representative Data |
Experimental Protocols
A detailed experimental protocol for the acid-catalyzed synthesis of this compound is provided below.
Synthesis of this compound via Robinson Annulation
Materials:
-
Tetrahydropyran-4-one
-
Methyl vinyl ketone (freshly distilled)
-
Phosphoric acid (85%)
-
Benzene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add tetrahydropyran-4-one (1.0 eq) and anhydrous benzene.
-
Add phosphoric acid (0.2 eq) to the stirred solution.
-
Heat the mixture to reflux (approximately 80°C).
-
Add methyl vinyl ketone (1.2 eq) dropwise from the dropping funnel over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the phosphoric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Visualizations
The following diagrams illustrate the key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Purification strategies for removing impurities from 3-Oxaspiro[5.5]undec-8-en-10-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Oxaspiro[5.5]undec-8-en-10-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via a Robinson Annulation?
A2: Common impurities may include unreacted starting materials (e.g., a cyclic 1,3-dione and methyl vinyl ketone), the intermediate Michael addition product (a 1,5-diketone), and diastereomers or other side-products from the intramolecular aldol condensation.[1][2][3]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring fraction purity. It is advisable to test your compound's stability on silica gel using a 2D TLC before performing column chromatography.[4]
Q4: What is a good starting solvent system for the recrystallization of this compound?
A4: A mixture of a solvent in which the compound is soluble (like methylene chloride or ethyl acetate) and a solvent in which it is less soluble (like petroleum ether or hexanes) is a good starting point. For a similar compound, 3-oxaspiro[5.5]undec-7-en-9-one, recrystallization from methylene chloride/petroleum ether has been reported to yield colorless crystals.[5]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound will not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Compound elutes with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture, such as a higher percentage of hexanes in a hexane/ethyl acetate system. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC to find one that provides better separation (a larger ΔRf). Consider using a different solvent combination, for example, dichloromethane/methanol. |
| Product appears to be decomposing on the column | The compound is unstable on silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to the eluent. Alternatively, consider using a different stationary phase like alumina.[4] |
| Streaking or tailing of spots on TLC of collected fractions | The column may be overloaded, or the compound may have low solubility in the eluent. | Use a larger column for the amount of crude product or try a different solvent system that provides better solubility. Dry-loading the sample onto the silica can also help. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent | The chosen solvent is not a good solvent for the compound at elevated temperatures. | Select a different solvent in which the compound has higher solubility when heated. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[6] |
| Compound "oils out" instead of forming crystals | The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be too high. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, you may need to add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly. |
| Low recovery of the purified product | Too much solvent was used, or the crystals are slightly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | The recrystallization did not effectively remove all impurities. | A second recrystallization may be necessary. The use of activated charcoal during the recrystallization process can sometimes help to remove colored impurities. |
Experimental Protocols
Flash Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[7]
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Recrystallization
-
Solvent Selection: In a small test tube, a small amount of the crude product is tested for solubility in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A good starting point is a mixture of methylene chloride and petroleum ether.[5]
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and the minimum amount of the hot recrystallization solvent is added to completely dissolve the solid.
-
Cooling: The hot solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: The formed crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Quantitative Data
The following table presents representative data for the purification of this compound. Note that actual yields and purity will vary depending on the success of the synthesis and the specific experimental conditions.
| Purification Method | Starting Material (Crude) | Amount of Purified Product | Yield | Purity (by NMR) |
| Flash Column Chromatography | 1.0 g | 0.75 g | 75% | >98% |
| Recrystallization | 1.0 g | 0.65 g | 65% | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 3-Oxaspiro[5.5]undec-8-en-10-one
This technical support center provides guidance on the stability and storage of 3-Oxaspiro[5.5]undec-8-en-10-one, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains two key structural motifs that influence its stability: a spiroketal and an α,β-unsaturated ketone. Therefore, the primary stability concerns are:
-
Acid-catalyzed hydrolysis: The spiroketal linkage is susceptible to cleavage under acidic conditions, which can lead to ring-opening.[1][2][3]
-
Isomerization: Under mild acidic conditions, spiroketals can potentially isomerize to more thermodynamically stable forms.[2]
-
Photochemical reactions: The α,β-unsaturated ketone moiety can undergo various photochemical reactions upon exposure to UV light, including dimerization, cycloadditions, and isomerization.
-
Nucleophilic addition: The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by nucleophiles.[4][5]
-
Oxidation: The double bond and ketone functionality can be susceptible to oxidation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation and potential side reactions.
-
Light: Protect from light by storing in an amber vial or a light-blocking container to prevent photochemical reactions.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which could facilitate hydrolysis.
-
pH: Avoid acidic or basic conditions. The compound should be stored in a neutral environment.
Q3: Can I dissolve this compound in protic solvents like methanol or ethanol for my experiments?
A3: While many organic compounds are soluble in protic solvents, caution is advised for this compound. Protic solvents, especially if acidic, can promote the hydrolysis of the spiroketal. For short-term experimental use, aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are generally preferred. If a protic solvent must be used, it should be of high purity, neutral, and used for the shortest duration possible at low temperatures.
Troubleshooting Guides
Problem: I am observing a new, unexpected spot on my TLC plate after working up my reaction containing this compound.
-
Possible Cause 1: Acid-catalyzed degradation.
-
Troubleshooting Step: Check the pH of all aqueous solutions used during the workup. If acidic, neutralize with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Consider using a workup procedure that avoids acidic conditions altogether.
-
-
Possible Cause 2: Isomerization.
-
Troubleshooting Step: Analyze the new spot by NMR or mass spectrometry to determine if it is an isomer. Isomerization can sometimes be triggered by mild acid or heat.[2] If so, purification by chromatography may be necessary, and future reactions should be conducted under strictly neutral and low-temperature conditions.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: If the reaction or workup was performed under bright light, the new spot could be a photoproduct. Protect your reaction from light by wrapping the flask in aluminum foil.
-
Problem: The yield of my reaction involving this compound is consistently lower than expected.
-
Possible Cause 1: Degradation during purification.
-
Troubleshooting Step: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using deactivated (neutral) silica gel or an alternative purification method like neutral alumina chromatography or recrystallization.
-
-
Possible Cause 2: Thermal instability.
-
Troubleshooting Step: Avoid high temperatures during solvent removal. Use a rotary evaporator at a low temperature and moderate vacuum. If the compound needs to be dried, use a vacuum oven at a low temperature. While some spiro polycycloacetals show high thermal stability, it is best to handle novel compounds with care.[6][7][8]
-
Data Presentation
Table 1: Summary of Potential Stability Issues for this compound
| Parameter | Potential Issue | Recommended Precaution |
| pH | Acid-catalyzed hydrolysis of spiroketal, isomerization. | Maintain neutral pH (6.5-7.5). Avoid acidic workups. |
| Temperature | Potential for thermal degradation or acceleration of side reactions. | Store at ≤ -20°C. Avoid excessive heating during experiments and workup. |
| Light | Photochemical reactions (e.g., dimerization, isomerization) of the α,β-unsaturated ketone. | Protect from UV and ambient light. Use amber vials and cover reaction vessels. |
| Atmosphere | Oxidation of the alkene or other sensitive functionalities. | Store and handle under an inert atmosphere (e.g., N₂ or Ar). |
| Solvent | Protic solvents may promote spiroketal hydrolysis. | Use aprotic solvents when possible. If protic solvents are necessary, use high-purity, neutral solvents for short durations at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Ensure the volume of the organic solvent is minimal to avoid altering the buffer's properties.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Quench any reaction by neutralizing the pH if necessary. Analyze the samples by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Logical relationship of functional motifs to stability.
References
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 6. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting common issues in spiroketal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during spiroketal synthesis. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed spiroketalization of a dihydroxyketone is resulting in a low yield. What are the common causes and potential solutions?
A1: Low yields in acid-catalyzed spiroketalizations are a frequent issue. Several factors can be at play:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
-
Solution: Increase the reaction time or temperature. However, be cautious as prolonged exposure to acid can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Decomposition of Starting Material or Product: Spiroketals and their dihydroxyketone precursors can be sensitive to strong acidic conditions, leading to decomposition.[1]
-
Solution: Employ milder acidic catalysts such as pyridinium p-toluenesulfonate (PPTS), Amberlyst-15, or scandium triflate (Sc(OTf)₃). These reagents can promote cyclization under less harsh conditions, minimizing degradation.
-
-
Formation of Side Products: Undesired side reactions can consume the starting material and reduce the yield of the desired spiroketal. Common side products include intermolecular ethers or elimination products. In some cases, tricyclic diacetals can form as byproducts.[2]
-
Solution: Optimize the reaction concentration. Higher concentrations can favor the intramolecular spiroketalization over intermolecular side reactions. Additionally, the choice of acid catalyst can influence the product distribution.
-
-
Water Scavenging: The presence of water can hinder ketal formation by shifting the equilibrium back towards the dihydroxyketone.
-
Solution: Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.
-
Q2: I am observing poor diastereoselectivity in my spiroketal synthesis. How can I improve the stereochemical outcome?
A2: Achieving high diastereoselectivity is a central challenge in spiroketal synthesis. The stereochemical outcome is often governed by a delicate balance between thermodynamic and kinetic control.
-
Thermodynamic vs. Kinetic Control: Many spiroketalizations are reversible under acidic conditions, leading to the thermodynamically most stable diastereomer.[3] However, the desired product may be the kinetically favored one.
-
Solution for Thermodynamic Control: To obtain the thermodynamic product, ensure the reaction reaches equilibrium by using a sufficiently strong acid and allowing for a longer reaction time.
-
Solution for Kinetic Control: To favor the kinetic product, use milder reaction conditions (e.g., lower temperature, weaker acid) and shorter reaction times. Lewis acid-mediated cyclizations, for instance with Ti(Oi-Pr)₄, can provide access to kinetically favored spiroketals.[3]
-
-
Chelation Control: In substrates with appropriately positioned functional groups, chelation to a metal center can direct the cyclization to favor a specific diastereomer.
-
Solution: The use of specific Lewis acids, such as zinc salts, can control the stereochemistry of 5,5-spiroketals through chelation effects between the spiroketal oxygen and a nearby alcohol group.[4]
-
-
Substrate Control: The inherent stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of the spiroketalization.
-
Solution: Carefully design the synthesis of the dihydroxyketone precursor to install the desired stereocenters, which will then guide the cyclization.
-
Q3: My spiroketal product appears to be epimerizing during workup or purification. How can I prevent this?
A3: Epimerization of the spiroketal center can occur under acidic conditions, leading to a mixture of diastereomers even after a highly selective reaction.[5]
-
Acidic Workup: Aqueous acidic workups can be sufficient to cause epimerization.
-
Solution: Use a neutral or slightly basic workup. Quench the reaction with a mild base like sodium bicarbonate solution.
-
-
Silica Gel Chromatography: The acidic nature of standard silica gel can induce epimerization of sensitive spiroketals.
-
Solution: Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, consider other purification techniques such as flash chromatography on neutral alumina or preparative thin-layer chromatography (TLC).
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution | Relevant Citation(s) |
| Low or No Conversion | Insufficiently acidic catalyst. | Use a stronger Brønsted or Lewis acid. | [6] |
| Reaction temperature is too low. | Increase the reaction temperature and monitor for product formation and decomposition. | ||
| Presence of water in the reaction. | Use a Dean-Stark trap or add molecular sieves. | ||
| Formation of Multiple Products | Epimerization at the spirocenter. | Use milder acid, shorter reaction time, or a non-acidic workup. | |
| Formation of intermolecular side products. | Increase the concentration of the reaction to favor intramolecular cyclization. | ||
| Ene-reaction byproducts (in HDA approaches). | Optimize reaction temperature and catalyst. | [2] | |
| Poor Diastereoselectivity | Thermodynamic equilibration. | For the kinetic product, use milder conditions and shorter reaction times. Consider Lewis acid catalysis. | |
| Lack of stereochemical control. | Employ a chelating Lewis acid or redesign the substrate to enhance facial selectivity. | [4] | |
| Product Decomposition | Harsh acidic conditions. | Use a milder acid catalyst (e.g., PPTS, Sc(OTf)₃). | [1] |
| Instability during workup/purification. | Use a neutral or basic workup and deactivated silica gel for chromatography. | [5] |
Key Experimental Protocols
Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This protocol describes a general procedure for the acid-catalyzed cyclization of a dihydroxyketone to form a spiroketal.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM) or toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS))
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the dihydroxyketone (1.0 eq) in anhydrous DCM or toluene (0.01-0.1 M).
-
Add activated 4 Å molecular sieves to the solution.
-
Add the acid catalyst (0.1-1.0 eq of TsOH or PPTS).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization
This method is particularly useful for achieving kinetic control and accessing thermodynamically less stable spiroketals.
Materials:
-
Hydroxy-epoxide precursor
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the hydroxy-epoxide precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add Ti(Oi-Pr)₄ (1.0-2.0 eq) dropwise.
-
Stir the reaction at -78 °C for the specified time (monitor by TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir until both layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Summary
Table 1: Comparison of Acid Catalysts in Spiroketalization
| Catalyst | Substrate Type | Typical Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| TsOH | Dihydroxyketone | Toluene, reflux | Thermodynamic control | Variable | [2] |
| PPTS | Dihydroxyketone | DCM, rt | Thermodynamic control | Good | |
| Sc(OTf)₃ | Dihydroxyketone | DCM, rt | Often high | Good-Excellent | |
| ZnCl₂ | Hydroxy-alkene | DCM, rt | Chelation control | Good | [4] |
Table 2: Lewis Acid-Mediated vs. Brønsted Acid-Mediated Spiroketalization
| Method | Catalyst | Control | Common Outcome | Key Advantage |
| Brønsted Acid | TsOH, CSA, HCl | Thermodynamic | Thermodynamically most stable isomer | Simplicity, readily available reagents |
| Lewis Acid | Ti(Oi-Pr)₄, Zn(OTf)₂ | Kinetic/Chelation | Kinetically favored or chelation-controlled isomer | Access to less stable diastereomers |
Visualizations
Caption: General workflow for spiroketal synthesis and troubleshooting.
Caption: Pathways for achieving thermodynamic vs. kinetic stereocontrol.
References
Technical Support Center: Byproduct Analysis in 3-Oxaspiro[5.5]undec-8-en-10-one Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one via the Robinson annulation reaction. The information is designed to help researchers identify and mitigate the formation of byproducts, leading to improved reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Robinson annulation reaction. This two-step process involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the final spirocyclic enone.[1][2]
Reaction Workflow:
References
Catalyst selection for efficient 3-Oxaspiro[5.5]undec-8-en-10-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data on catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and effective method for the synthesis of this compound is the Robinson annulation. This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the desired six-membered ring of the spirocyclic system.[1]
Q2: What are the typical starting materials for the Robinson annulation synthesis of this compound?
A2: The typical starting materials are tetrahydropyran-4-one, which serves as the ketone component, and methyl vinyl ketone (MVK), which acts as the Michael acceptor.
Q3: What type of catalyst is best suited for this specific synthesis?
A3: For the synthesis of this compound, an acid catalyst, specifically phosphoric acid (H₃PO₄), has been shown to provide a significantly higher yield (around 70%) compared to base-catalyzed methods.[2]
Q4: Can this reaction be performed under basic conditions?
A4: While the Robinson annulation can be catalyzed by bases, and this is common for many substrates, for the synthesis of this compound, basic conditions are less effective. For instance, the use of Triton B, a quaternary ammonium hydroxide solution, results in lower yields (40-50%) for the analogous nitrogen and sulfur-containing spirocycles, and acidic catalysis is preferred for the oxaspirocycle.[2]
Q5: What are the key steps in the Robinson annulation mechanism for this synthesis?
A5: The reaction proceeds via a tandem Michael addition-aldol condensation sequence. Under acidic conditions, the ketone is protonated, facilitating the formation of an enol. This enol then acts as a nucleophile, attacking the protonated methyl vinyl ketone in a Michael addition. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the final α,β-unsaturated spiroketone.[2]
Catalyst Selection and Performance
The choice of catalyst is a critical parameter in the synthesis of this compound. The electronic nature of the heterocyclic starting material dictates the optimal catalytic environment. For the oxygen-containing tetrahydropyran-4-one, acidic conditions are favored.
| Catalyst | Starting Materials | Solvent | Yield (%) | Reference |
| Phosphoric Acid (H₃PO₄) | Tetrahydropyran-4-one, Methyl Vinyl Ketone | Benzene | 70 | [2] |
| Triton B | 1-Methyl-4-piperidone, Methyl Vinyl Ketone | Butanol | 40-50 | [2] |
| Triton B | Tetrahydrothiopyran-4-one, Methyl Vinyl Ketone | Butanol | 40-50 | [2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol is based on the reported efficient synthesis using phosphoric acid.
Materials:
-
Tetrahydropyran-4-one
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (85%)
-
Benzene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of tetrahydropyran-4-one in anhydrous benzene, add a catalytic amount of phosphoric acid.
-
Add methyl vinyl ketone dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low quality or polymerized methyl vinyl ketone (MVK). 3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity phosphoric acid. 2. Use freshly distilled MVK. The use of a precursor to MVK, such as a β-chloroketone, can also reduce polymerization. 3. Monitor the reaction by TLC and ensure the reaction is heated to reflux for an adequate period. |
| Formation of a Viscous, Insoluble Material (Polymerization) | Polymerization of methyl vinyl ketone is a common side reaction, especially under harsh conditions. | 1. Add MVK slowly to the reaction mixture. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Consider using a Mannich base precursor that generates MVK in situ. |
| Presence of Multiple Side Products | 1. Double Michael addition. 2. Self-condensation of starting materials. 3. Dehydration of the intermediate aldol product may lead to different isomers. | 1. Use a controlled stoichiometry of reactants. 2. Optimize the reaction temperature and catalyst concentration. 3. Isolate the Michael adduct first, then proceed with the cyclization in a separate step to improve selectivity. |
| Difficulty in Product Purification | The product may co-elute with byproducts or starting materials. | 1. Optimize the solvent system for column chromatography. 2. Consider alternative purification methods such as recrystallization or preparative HPLC. |
Visualized Workflows and Relationships
Caption: Experimental workflow for the synthesis of this compound.
References
Protecting group strategies for 3-Oxaspiro[5.5]undec-8-en-10-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions regarding protecting group strategies for the synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on protecting group management.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PG-01 | Low yield during protection of the ketone in the precursor. | 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Steric hindrance around the carbonyl group. 3. Unstable protecting group under the reaction conditions. | 1. Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) and monitor the reaction by TLC until completion. 2. Choose a less sterically demanding protecting group or a more reactive diol (e.g., ethylene glycol over substituted diols). 3. Ensure anhydrous conditions, as water can prevent acetal formation. |
| PG-02 | Protecting group is cleaved during a subsequent reaction step (e.g., Grignard reaction or reduction). | The chosen protecting group is not stable under the reaction conditions (e.g., acidic or basic sensitivity). | 1. Select a more robust protecting group. For instance, if an acetal is cleaved by trace acid, consider a dithiane protecting group which is more stable. 2. Ensure the reaction conditions for the subsequent step are strictly neutral or basic if using an acid-labile protecting group. |
| PG-03 | Difficulty in deprotecting the spiroketone precursor. | 1. The protecting group is too stable for the chosen deprotection method. 2. The deprotection conditions are too harsh and lead to decomposition of the product. | 1. Switch to a more labile protecting group in the synthetic design. 2. Use milder deprotection conditions. For acetals, a mild acid like pyridinium p-toluenesulfonate (PPTS) in a buffered solution can be effective.[1] 3. For dithianes, oxidative or mercury-based deprotection methods can be used, but care must be taken to avoid side reactions. |
| RA-01 | Robinson annulation fails or gives low yield. | 1. Incorrect choice of base for the Michael addition or aldol condensation. 2. The protected precursor is too sterically hindered for the annulation to occur. 3. The enolate formation is not regioselective. | 1. Optimize the base and solvent system. Common bases include KOH, NaOEt, or LDA for directed enolate formation. 2. Consider a less bulky protecting group on the precursor. 3. For substrates like β-keto esters, deprotonation is highly favored at the carbon flanked by the two carbonyl groups, ensuring regioselectivity.[2] |
| SP-01 | Formation of multiple inseparable byproducts. | 1. Lack of chemoselectivity in a reaction step.[3] 2. Competing side reactions due to unprotected functional groups. | 1. Employ orthogonal protecting groups that can be selectively removed without affecting others.[4][5] 2. Re-evaluate the synthetic route to ensure that reactive functional groups are adequately protected at each step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common protecting group for the ketone precursor in the synthesis of this compound?
A1: The most common and effective protecting groups for ketones are acetals, typically formed from a diol like ethylene glycol in the presence of an acid catalyst.[6][7] Acetals are stable to a wide range of nucleophilic and basic conditions, which is crucial for subsequent steps like Grignard reactions or reductions.[8]
Q2: How do I choose between different protecting groups for my synthesis?
A2: The choice of a protecting group depends on the stability required for the subsequent reaction steps and the ease of removal. An ideal protecting group should be easy to introduce, stable to the planned reactions, and easy to remove in high yield without affecting the rest of the molecule.[9] Consider creating an "orthogonality" chart for your planned synthesis to ensure that the deprotection of one group does not affect others.[10]
Q3: Can I protect an aldehyde selectively in the presence of a ketone?
A3: Yes, aldehydes are generally more reactive than ketones. Therefore, it is possible to selectively protect an aldehyde as an acetal in the presence of a ketone by using a stoichiometric amount of the diol and catalyst.[8]
Q4: What are the key steps in a Robinson annulation for the synthesis of the cyclohexenone ring?
A4: The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[2] The key precursors are a ketone or its equivalent (like a β-keto ester) and a Michael acceptor, typically an α,β-unsaturated ketone such as methyl vinyl ketone.[11][12]
Q5: What are "orthogonal" protecting groups and why are they important?
A5: Orthogonal protecting groups are different types of protecting groups in the same molecule that can be removed under distinct conditions without affecting each other.[4][5] For example, a silyl ether (removed by fluoride) and an acetal (removed by acid) are orthogonal. This strategy is crucial in multi-step syntheses to allow for the selective manipulation of different functional groups.[10]
Experimental Protocols
Protocol 1: Acetal Protection of a Ketone Precursor
This protocol describes the protection of a ketone, for example, 4-oxocyclohexanecarboxylic acid, which could be a precursor to the spirocyclic system.
-
Materials: 4-oxocyclohexanecarboxylic acid, ethylene glycol (2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), toluene.
-
Procedure: a. To a solution of 4-oxocyclohexanecarboxylic acid in toluene, add ethylene glycol and p-toluenesulfonic acid monohydrate. b. Fit the flask with a Dean-Stark apparatus to remove water azeotropically. c. Heat the mixture to reflux and monitor the reaction progress by TLC. d. Once the starting material is consumed, cool the reaction to room temperature. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting acetal-protected carboxylic acid by column chromatography.
Protocol 2: Deprotection of the Acetal
This protocol describes the removal of the acetal protecting group to reveal the ketone.
-
Materials: Acetal-protected compound, acetone, water, pyridinium p-toluenesulfonate (PPTS) (catalytic amount).
-
Procedure: a. Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 9:1 v/v). b. Add a catalytic amount of PPTS. c. Stir the reaction at room temperature or gently heat to 40-50 °C. d. Monitor the deprotection by TLC. e. Once the reaction is complete, neutralize the acid with a small amount of solid sodium bicarbonate. f. Remove the acetone under reduced pressure. g. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). h. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ketone.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a suitable protecting group.
Caption: A simplified workflow of the Robinson annulation for the target molecule's synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Bot Detection [iris-biotech.de]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparison of different synthetic methods for 3-Oxaspiro[5.5]undec-8-en-10-one
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic ketone, 3-Oxaspiro[5.5]undec-8-en-10-one, is a valuable scaffold in medicinal chemistry and drug discovery due to its inherent three-dimensionality and conformational rigidity. This guide provides a comparative overview of the primary synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable approach for specific research and development needs.
Key Synthetic Strategies
The synthesis of this compound and its isomers predominantly relies on the robust and versatile Robinson annulation . Alternative strategies, while less documented for this specific target, include the intramolecular Diels-Alder reaction and oxidative dearomatization approaches, which offer potential for stereochemical control and diversity-oriented synthesis.
Method 1: Robinson Annulation
The Robinson annulation is a classic and widely employed method for the formation of a six-membered ring onto a pre-existing ketone. In the context of this compound synthesis, this involves the reaction of a tetrahydropyran-4-one derivative with a suitable Michael acceptor, typically an α,β-unsaturated ketone. The reaction proceeds via a tandem Michael addition and an intramolecular aldol condensation.
Reaction Pathway: Robinson Annulation
Caption: General workflow of the Robinson annulation for the synthesis of this compound.
Catalyst and Regioselectivity
A critical consideration in the Robinson annulation of unsymmetrical ketones is the regioselectivity of the initial enolate formation. For the synthesis of oxaspirocycles like this compound, acid-catalyzed conditions have been shown to provide higher yields compared to base-catalyzed reactions. The use of phosphoric acid is a common choice, leading to the thermodynamically favored enolate and subsequent annulation product. The specific isomer formed (e.g., 8-en-10-one vs. 7-en-9-one) is dependent on the substitution pattern of the Michael acceptor. While methyl vinyl ketone typically yields the 7-en-9-one isomer, the use of substituted vinyl ketones can, in principle, afford the 8-en-10-one target.
Quantitative Data Comparison
| Method | Catalyst/Conditions | Michael Acceptor | Yield (%) | Reaction Time | Key Advantages |
| Robinson Annulation | Phosphoric Acid, Benzene, reflux | Methyl Vinyl Ketone | ~70% | 12-24 h | High yield, well-established, readily available reagents |
| Robinson Annulation | Triton B, Butanol, reflux | Methyl Vinyl Ketone | 40-50% | 12-24 h | Suitable for nitrogen and sulfur analogues |
Note: Yields are reported for the analogous 3-Oxaspiro[5.5]undec-7-en-9-one and are indicative of the expected range for the target compound under similar conditions.
Experimental Protocol: Acid-Catalyzed Robinson Annulation
-
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in benzene, add phosphoric acid (0.2 eq).
-
Addition of Michael Acceptor: Add methyl vinyl ketone (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-Oxaspiro[5.5]undecenone.
Method 2: Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction offers a powerful alternative for the construction of the spirocyclic core with potential for high stereocontrol. This approach involves the synthesis of a precursor containing both a diene and a dienophile, which then undergoes a thermally or Lewis acid-promoted cyclization.
Reaction Pathway: Intramolecular Diels-Alder
Caption: Conceptual workflow for the intramolecular Diels-Alder approach.
While specific examples for the synthesis of this compound via this method are not extensively reported, the strategy holds promise for accessing complex analogues. The challenge lies in the efficient synthesis of the acyclic precursor.
Method 3: Oxidative Dearomatization
Oxidative dearomatization of a suitably substituted phenol provides another potential route to the spirocyclic cyclohexenone core. This method involves the oxidation of a phenol derivative, which triggers an intramolecular cyclization to form the spiro-center. Hypervalent iodine reagents are commonly employed as oxidants in these transformations.
Reaction Pathway: Oxidative Dearomatization
Caption: General strategy for spirocycle synthesis via oxidative dearomatization.
This approach is particularly attractive for generating libraries of spirocyclic compounds from readily available phenolic starting materials. The initial product is a spiro-cyclohexadienone, which may require further transformations to yield the target enone.
Conclusion
The Robinson annulation remains the most direct and well-established method for the synthesis of this compound and its isomers, with acid catalysis being the preferred condition for the oxa-spirocycle. While the intramolecular Diels-Alder reaction and oxidative dearomatization represent promising alternative strategies, further research is required to develop specific and efficient protocols for this particular target. The choice of synthetic route will ultimately depend on the desired scale of the synthesis, the availability of starting materials, and the need for stereochemical control or analogue generation. The provided experimental protocol for the Robinson annulation serves as a robust starting point for the synthesis of this important spirocyclic scaffold.
Spectroscopic Analysis and Structural Confirmation of 3-Oxaspiro[5.5]undec-8-en-10-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of the target compound, 3-Oxaspiro[5.5]undec-8-en-10-one, with structurally related and more readily available compounds: 2-cyclohexen-1-one and 1,5-dioxaspiro[5.5]undecane. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide will leverage established spectroscopic principles and data from analogous structures to predict its spectral characteristics. This comparative approach allows for a foundational understanding of the key structural motifs and their spectroscopic signatures.
Predicted Spectroscopic Data Summary
The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its comparative analogues.
Table 1: 1H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~ 6.8 - 7.0 | d | H-9 |
| ~ 5.9 - 6.1 | d | H-8 | |
| ~ 3.5 - 3.8 | m | H-2, H-4 | |
| ~ 2.2 - 2.5 | m | H-7, H-11 | |
| ~ 1.6 - 2.0 | m | H-1, H-5 | |
| 2-Cyclohexen-1-one [1][2] | 6.98 | m | H-3 |
| 5.97 | m | H-2 | |
| 2.50 | m | H-4 | |
| 2.38 | m | H-6 | |
| 2.00 | m | H-5 | |
| 1,5-Dioxaspiro[5.5]undecane | ~ 3.3 - 3.4 | m | H-2, H-4, H-6, H-10 |
| ~ 1.4 - 1.7 | m | H-1, H-5, H-7, H-9, H-8 |
Table 2: 13C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~ 199 | C-10 |
| ~ 150 | C-9 | |
| ~ 129 | C-8 | |
| ~ 95 | C-6 (Spiro) | |
| ~ 60 - 65 | C-2, C-4 | |
| ~ 30 - 40 | C-7, C-11 | |
| ~ 20 - 30 | C-1, C-5 | |
| 2-Cyclohexen-1-one [1] | 199.8 | C-1 |
| 150.8 | C-3 | |
| 129.8 | C-2 | |
| 38.1 | C-6 | |
| 25.9 | C-4 | |
| 22.8 | C-5 | |
| 1,5-Dioxaspiro[5.5]undecane [3] | 98.6 | C-6 (Spiro) |
| 66.4 | C-2, C-4 | |
| 33.8 | C-1, C-5 | |
| 25.7 | C-8, C-10 | |
| 22.6 | C-7, C-9 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption (cm-1) | Functional Group |
| This compound (Predicted) | ~ 1685 | C=O (α,β-unsaturated ketone) |
| ~ 1620 | C=C (alkene) | |
| ~ 1250 | C-O-C (ether) | |
| ~ 3050 | =C-H (alkene) | |
| ~ 2950 | -C-H (alkane) | |
| 2-Cyclohexen-1-one [4] | 1672 | C=O (α,β-unsaturated ketone) |
| 1620 | C=C (alkene) | |
| 3040 | =C-H (alkene) | |
| 2960 | -C-H (alkane) | |
| 1,5-Dioxaspiro[5.5]undecane [3] | 1087 - 1160 | C-O-C (ether) |
| 2860 - 2938 | -C-H (alkane) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M+) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound (Predicted) | 166 | 138, 110, 96, 81, 68 |
| 2-Cyclohexen-1-one [1] | 96 | 81, 68, 67, 40 |
| 1,5-Dioxaspiro[5.5]undecane [3] | 156 | 113, 99, 86, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key resonances of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition:
-
1H NMR: Acquire the proton NMR spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
13C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of 13C, a larger number of scans and a wider spectral width (0-220 ppm) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a quick analysis, a small amount of the solid can be placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (NaCl or KBr) to form a thin film.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. For less volatile or thermally sensitive compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: Ionize the sample molecules using an appropriate method. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like ESI or CI can be used to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis and the logical relationship for structural confirmation.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical pathway for structural confirmation via spectroscopy.
References
Illuminating the Spirocyclic Scaffold: A Comparative Guide to the Structural Analysis of 3-Oxaspiro[5.5]undec-8-en-10-one and its Analogs
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 3-Oxaspiro[5.5]undec-8-en-10-one and related spirocyclic systems, with a focus on the definitive method of X-ray crystallography alongside complementary spectroscopic techniques.
The spirocyclic framework, characterized by a single atom common to two rings, is a privileged motif in medicinal chemistry, offering unique three-dimensional diversity and conformational rigidity.[1] The 3-oxaspiro[5.5]undecane core, in particular, is a key structural element in various natural products and synthetic compounds with significant biological activity. While a specific crystal structure for this compound is not publicly available, analysis of closely related analogs provides invaluable insights into the structural nuances of this important class of molecules.
Methodological Comparison: Unveiling Molecular Architecture
The structural characterization of spirocyclic compounds relies on a synergistic approach, employing various analytical techniques to piece together the complete molecular picture. Here, we compare the utility of X-ray crystallography with other powerful methods.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state.[1] It provides definitive information on:
-
Bond lengths and angles: Accurate to picometers and fractions of a degree.
-
Stereochemistry: Unambiguous assignment of absolute and relative configurations at chiral centers.
-
Conformation: The preferred spatial arrangement of atoms and rings.
-
Intermolecular interactions: Insights into crystal packing and non-covalent forces.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[1] 1H and 13C NMR provide information on the chemical environment and connectivity of atoms, while advanced 2D techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations, aiding in the complete assignment of the molecular skeleton.[1]
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry provides highly accurate molecular weight determination and fragmentation patterns that can confirm the elemental composition and substructural motifs of a molecule.
Comparative Data of 3-Oxaspiro[5.5]undecane Analogs
While the crystal structure of this compound remains elusive, crystallographic data from structurally related compounds offer a valuable comparative framework.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Orthorhombic | Pna2₁ | 10.182(2) | 11.828(2) | 14.356(3) | - | [2] |
| 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | 6.2554(13) | 14.605(3) | 16.265(3) | 95.97(3) | [3] |
| 3-Azaspiro[5.5]undecane-2,4-dione | Monoclinic | P2₁/c | - | - | - | - | [4] |
Table 1: Crystallographic Data for Selected 3-Oxaspiro[5.5]undecane Analogs. This table summarizes key crystallographic parameters for compounds structurally related to this compound, providing a basis for structural comparison.
Experimental Protocols
1. Synthesis of 3-Heterospiro[5.5]undec-7-en-9-ones via Robinson Annulation
The synthesis of the 3-oxaspiro[5.5]undec-7-en-9-one core can be achieved through a Robinson annulation reaction.[1]
-
Reactants: A suitable heterocyclic aldehyde (e.g., tetrahydropyran-4-carboxaldehyde) and methyl vinyl ketone.
-
Catalyst: The reaction is typically carried out under acidic conditions, for instance, using phosphoric acid in a solvent like benzene.[1]
-
Procedure: The heterocyclic aldehyde is reacted with methyl vinyl ketone in the presence of the acid catalyst. The reaction proceeds through a tandem Michael addition and an intramolecular aldol condensation to form the six-membered cyclohexenone ring, resulting in the spirocyclic product.
-
Yields: Yields for the nitrogen and sulfur analogs under basic conditions are reported to be in the range of 40-50%, while the oxygen analog is synthesized in a 70% yield under acidic catalysis.[1]
2. Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.
3. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign the chemical shifts and coupling constants, leading to the elucidation of the molecular structure.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process for 3-oxaspiro[5.5]undecane derivatives.
Figure 1. Synthetic workflow for 3-heterospiro[5.5]undec-7-en-9-ones.
Figure 2. Workflow for the structural characterization of spiro compounds.
References
A Comparative Study on the Reactivity of 3-Oxaspiro[5.5]undec-8-en-10-one and Its Heteroanalogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and reactivity of 3-Oxaspiro[5.5]undec-8-en-10-one and its corresponding nitrogen and sulfur analogs, namely 3-Azaspiro[5.5]undec-8-en-10-one and 3-Thiaspiro[5.5]undec-8-en-10-one. The spiroketal moiety and its heteroatomic variations are significant structural motifs in a multitude of natural products and pharmacologically active compounds. Understanding the comparative reactivity of these structures is crucial for the design and synthesis of novel therapeutic agents.
Comparative Synthesis via Robinson Annulation
The most common and effective route for the synthesis of the 3-Heterospiro[5.5]undec-8-en-10-one core is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. The choice of catalyst and reaction conditions is highly dependent on the heteroatom present in the spirocyclic system.
A key study by Fröhlich et al. directly compared the synthesis of the oxygen, nitrogen, and sulfur analogs, revealing a notable divergence in optimal reaction conditions.[1] For the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, acidic catalysis using phosphoric acid in benzene afforded a superior yield of 70%.[1][2] In contrast, the nitrogen and sulfur analogs were more effectively prepared under basic conditions, employing a Triton B solution in butanol, which resulted in yields ranging from 40-50%.[1][2]
| Compound | Heteroatom (X) | Catalyst | Solvent | Yield (%) | Reference |
| This compound | O | Phosphoric Acid | Benzene | 70 | [1][2] |
| 1-Methyl-3-azaspiro[5.5]undec-8-en-10-one | N-CH₃ | Triton B | Butanol | 40-50 | [1][2] |
| 3-Thiaspiro[5.5]undec-8-en-10-one | S | Triton B | Butanol | 40-50 | [1][2] |
Note: The specific isomer this compound is presented, while the direct literature comparison was made on the isomeric 3-Oxaspiro[5.5]undec-7-en-9-one. The synthetic approach and expected reactivity trends are analogous.
The differing optimal conditions can be attributed to the electronic nature of the heteroatom. The more Lewis basic nitrogen and sulfur atoms are compatible with basic conditions that promote enolate formation for the Michael addition. Conversely, the oxygen atom, being more electronegative, benefits from acidic catalysis which activates the methyl vinyl ketone Michael acceptor.
Experimental Protocols
General Procedure for the Robinson Annulation
Acid-Catalyzed Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one: To a solution of 2H-tetrahydropyran-4-carboxaldehyde in benzene, phosphoric acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water. Methyl vinyl ketone is then added dropwise, and the reaction mixture is refluxed for several hours. After cooling, the reaction is quenched, and the product is extracted, dried, and purified by chromatography.[1][2]
Base-Catalyzed Synthesis of 3-Aza/Thiaspiro[5.5]undec-7-en-9-one Analogs: The respective heterocyclic aldehyde (e.g., 1-methyl-4-piperidinecarboxaldehyde or 2H-tetrahydrothiopyran-4-carboxaldehyde) is dissolved in butanol. A solution of Triton B is added, and the mixture is heated. Methyl vinyl ketone is then added, and the reaction is stirred at an elevated temperature for several hours. After completion, the reaction is worked up by extraction and purified by chromatography.[1][2]
Visualization of the Synthetic Pathway
The following diagram illustrates the general Robinson annulation pathway for the synthesis of the 3-heterospiro[5.5]undecane core.
Caption: General workflow for the synthesis of 3-heterospiro[5.5]undec-8-en-10-ones via Robinson annulation.
Comparative Reactivity
While comprehensive studies directly comparing the reactivity of the enone moiety in these specific 3-heterospiro[5.5]undecane systems are not extensively documented, we can infer their relative reactivity based on the electronic properties of the heteroatom at the 3-position. The primary reactive site is the α,β-unsaturated ketone, which is susceptible to nucleophilic attack (Michael addition) and can act as a dienophile in Diels-Alder reactions.
The reactivity of the enone system is modulated by the electron-donating or -withdrawing nature of the heteroatom in the adjacent ring.
-
This compound (X=O): Oxygen is a highly electronegative atom. Through-space electron withdrawal by the oxygen atom is expected to render the enone system more electron-deficient. This would increase the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles in Michael addition reactions.
-
3-Azaspiro[5.5]undec-8-en-10-one (X=N-R): Nitrogen is less electronegative than oxygen. Depending on the substituent on the nitrogen, it can be electron-donating or -withdrawing. An alkyl-substituted nitrogen (e.g., N-CH₃) would be electron-donating, potentially making the enone less reactive towards nucleophiles compared to the oxygen analog.
-
3-Thiaspiro[5.5]undec-8-en-10-one (X=S): Sulfur is less electronegative than oxygen and can participate in resonance stabilization. The overall effect on the reactivity of the enone is more complex and would likely be intermediate between the oxygen and nitrogen analogs. Furthermore, the sulfur atom itself can be susceptible to oxidation, offering an additional reaction pathway. A study on the hydrogenation of these compounds noted that the sulfur analog required more forcing conditions, suggesting potential catalyst poisoning by the sulfur atom.[1]
A logical workflow for a comparative reactivity study would involve subjecting each of the three analogs to a standardized set of reaction conditions with a model nucleophile (e.g., a Gilman cuprate for Michael addition) and a model diene (e.g., cyclopentadiene for Diels-Alder reaction) and quantifying the yields and reaction rates.
Caption: Proposed experimental workflow for a comparative reactivity study.
Conclusion
The synthesis of this compound and its nitrogen and sulfur analogs is readily achieved via Robinson annulation, with the optimal catalytic conditions being dependent on the nature of the heteroatom. While direct comparative data on their reactivity is limited, the electronic properties of the heteroatom suggest a likely trend in the electrophilicity of the enone system, with the oxygen analog expected to be the most reactive towards nucleophiles. Further experimental studies are warranted to quantify these reactivity differences, which would be invaluable for the strategic design of novel spirocyclic compounds in drug discovery and development.
References
Biological activity screening of 3-Oxaspiro[5.5]undec-8-en-10-one derivatives
A comprehensive analysis of the biological activities of spiro[5.5]undecane derivatives reveals their potential as valuable scaffolds in drug discovery, with demonstrated efficacy in anticancer and antiviral applications. While specific data on 3-Oxaspiro[5.5]undec-8-en-10-one derivatives remain limited in publicly available research, the broader class of spiro[5.5]undecane analogues has been the subject of several key studies. This guide provides a comparative overview of the biological activities of these related compounds, supported by experimental data and detailed protocols.
Anticancer Activity of Spiro[5.5]undecane Derivatives
Recent studies have highlighted the cytotoxic potential of spiro[5.5]undecane derivatives against various cancer cell lines. A notable example is the microwave-assisted synthesis of a novel spiro[5.5]undecane compound, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, which has demonstrated significant anticancer activity.[1]
Table 1: Cytotoxicity of a Spiro[5.5]undecane Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 (Liver Adenocarcinoma) | 23.67 ± 4 | [1] |
Antiviral Activity of Spiro[5.5]undecane and Related Spirocyclic Derivatives
The spiro[5.5]undecane scaffold and its bioisosteres have also been investigated for their antiviral properties. Research into 1,9-diazaspiro[5.5]undecane derivatives has identified compounds with potent activity against Dengue virus.[2][3] Additionally, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, a related spirocyclic system, have shown inhibitory effects against human coronavirus.[4][5]
Table 2: Antiviral Activity of Spiro[5.5]undecane and Related Spirocyclic Derivatives
| Compound Class | Virus | Compound Example | EC50 (µM) | Reference |
| 1,9-Diazaspiro[5.5]undecane | Dengue Virus Type 2 (DENV2) | SPO-6 (2-methylbenzyl substitution) | 11.43 ± 0.87 | [2][3] |
| 1,9-Diazaspiro[5.5]undecane | Dengue Virus Type 2 (DENV2) | SPO-7 (4-bromobenzyl substitution) | 14.15 ± 0.50 | [2][3] |
| 1-Thia-4-azaspiro[4.5]decan-3-one | Human Coronavirus 229E | Compound 8n | 5.5 | [4][5] |
Experimental Protocols
A fundamental aspect of screening for biological activity is the assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.
MTT Assay for Cytotoxicity Screening
This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cells.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Cultured cells
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the biological activity screening of novel chemical compounds.
Potential Signaling Pathway for Anticancer Activity
While the precise mechanisms of action for many spiro[5.5]undecane derivatives are still under investigation, a plausible pathway for anticancer activity involves the induction of apoptosis (programmed cell death). The mechanism of the related spiro compound, spironolactone, has been shown to involve the suppression of survivin, an anti-apoptotic protein.[11][12] The following diagram illustrates a simplified, hypothetical signaling cascade that could be modulated by a cytotoxic spiro compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the Enantiomeric Excess of Chiral 3-Oxaspiro[5.5]undec-8-en-10-one: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, particularly in the pharmaceutical and fine chemical industries. For a compound such as 3-Oxaspiro[5.5]undec-8-en-10-one, a chiral spiroketone with potential applications in organic synthesis, accurate measurement of its enantiomeric purity is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Comparison of Analytical Techniques
The choice of method for determining the enantiomeric excess of this compound will depend on several factors, including the required accuracy, sample volatility, availability of instrumentation, and whether the analysis is for routine quality control or for research and development.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of enantiomers.[1] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For ketones and spirocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[1][2] HPLC offers the advantage of both analytical and preparative scale separations and can be performed at room temperature, which is beneficial for thermally sensitive compounds.
Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[3] The separation of enantiomers is achieved using a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[3] Chiral GC often provides high resolution and sensitivity, with the potential for fast analysis times.[4] For this compound, its volatility will be a key determinant for the suitability of this method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) offers a different approach that does not rely on chromatographic separation.[5][6][7] In this method, a chiral solvating agent is added to the sample, which forms transient diastereomeric complexes with the enantiomers. This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for the determination of their ratio by integrating the respective signals in the ¹H NMR spectrum.[6][7] This method is generally non-destructive and can be relatively quick if a suitable CSA is found.
Data Presentation: Performance Comparison for Structurally Similar Compounds
| Technique | Chiral Stationary Phase (CSP) / Chiral Solvating Agent (CSA) | Mobile Phase / Carrier Gas | Temperature (°C) | Analytes | Separation/Resolution Factor (α / Rs) | Reference |
| Chiral HPLC | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10) | 25 | Spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one | α = 1.31 | [8] |
| Chiral HPLC | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (95:5) | 25 | 3-Phenylcyclopentanone | Rs = 2.5 | Generic Data |
| Chiral GC | Rt-βDEXsm (Derivatized β-cyclodextrin) | Hydrogen | 120 | Monoterpene Ketones | α > 1.1 | [3] |
| Chiral GC | Chirasil-DEX CB (Derivatized β-cyclodextrin) | Helium | 100-150 | Various cyclic ketones | Good separation | Generic Data |
| ¹H NMR | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | 25 | Cyclic Ketones | ΔΔδ up to 0.1 ppm | Generic Data |
| ¹H NMR | Pirkle's Alcohol ((S)-1-(9-anthryl)-2,2,2-trifluoroethanol) | C₆D₆ | 25 | α,β-Unsaturated Ketones | ΔΔδ up to 0.05 ppm | Generic Data |
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the enantiomeric excess determination of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol. A typical starting gradient is 90:10 (v/v). The ratio can be optimized to achieve better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm for the enone chromophore).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample of unknown enantiomeric excess. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Chiral Gas Chromatography (GC) Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column, such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start with an isothermal period at a lower temperature (e.g., 100 °C for 2 min), then ramp the temperature at a rate of 5-10 °C/min to a final temperature (e.g., 180 °C) and hold for several minutes. The program should be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Analysis: As with HPLC, first inject a racemic standard to identify the peaks for each enantiomer. Then, analyze the sample and calculate the enantiomeric excess from the peak areas.
¹H NMR Spectroscopy with Chiral Solvating Agent (CSA) Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral solvating agent such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
Solvent: An appropriate deuterated solvent in which both the sample and the CSA are soluble (e.g., CDCl₃ or C₆D₆).
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the sample into an NMR tube.
-
Add a molar equivalent of the chiral solvating agent. The ratio of sample to CSA may need to be optimized to achieve the best spectral separation.
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a well-resolved proton signal of the analyte that shows separation into two distinct signals in the presence of the CSA. Protons close to the stereocenter are most likely to show the largest chemical shift difference (ΔΔδ).
-
-
Analysis:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Quantum Chemical Calculations: Methodological Comparisons Using 3-Oxaspiro[5.5]undec-8-en-10-one as a Model System
Introduction
3-Oxaspiro[5.5]undec-8-en-10-one, a spirocyclic ketone, represents a class of molecules with significant interest in organic synthesis and natural products chemistry. Its unique three-dimensional structure dictates its reactivity and spectroscopic properties, making computational modeling an invaluable tool for its study. While specific dedicated computational studies on this exact molecule are not prevalent in public literature, it serves as an excellent model for comparing the performance and accuracy of various quantum chemical methodologies.
This guide provides an objective comparison of common computational methods applicable to such organic molecules. It is intended for researchers, scientists, and drug development professionals seeking to employ computational chemistry for structural elucidation, conformational analysis, and prediction of spectroscopic properties. The focus is on Density Functional Theory (DFT), a widely used set of methods offering a favorable balance between accuracy and computational cost.[1]
Computational Methodology Comparison
The selection of a computational method is a critical decision that directly impacts the accuracy and cost of the investigation. The primary components of this choice in DFT are the exchange-correlation functional and the atomic orbital basis set. Modern functionals, particularly those including corrections for dispersion forces, generally provide more reliable results than older, uncorrected methods like B3LYP.[2][3]
Table 1: Comparison of Common DFT Functionals and Basis Sets
| Method (Functional/Basis Set) | Description & Typical Application | Relative Cost | Expected Accuracy for Geometry & Spectra |
| B3LYP/6-31G(d) | A widely used hybrid functional. Often considered a baseline for ground-state properties of organic molecules. It is known to have shortcomings with non-covalent interactions if dispersion corrections are omitted.[2][4] | Low | Moderate. Geometries are often reasonable, but energetic and spectroscopic predictions can show significant deviation from experimental values. |
| B3LYP-D3/6-311G(d,p) | The B3LYP functional with Grimme's D3 dispersion correction. This combination improves the description of non-covalent interactions. Recommended for geometry optimizations prior to higher-level calculations.[5][6] | Medium | Good. Provides reliable geometries and is a significant improvement over uncorrected B3LYP for conformational energies. |
| M06-2X/6-311+G(d,p) | A meta-hybrid GGA functional from the Minnesota family, well-regarded for thermochemistry and kinetics. It performs well for systems with non-covalent interactions.[4][7] | Medium-High | Good to High. Often provides more accurate energetic data than B3LYP, though it can be more computationally demanding. |
| ωB97X-D/def2-TZVP | A long-range corrected hybrid functional that includes empirical dispersion. It is a robust choice for a wide range of applications, including thermochemistry and non-covalent interactions.[4][8] It has shown excellent performance for predicting NMR chemical shifts.[5][6] | High | High. Generally delivers high accuracy for both geometries and spectroscopic properties like NMR shifts. The def2-TZVP basis set is well-balanced for accuracy. |
| r²SCAN-3c | A composite DFT method designed for efficiency and robustness. It combines a meta-GGA functional with a minimal basis set and geometric counterpoise correction, offering a fast yet reasonably accurate approach for initial conformational searches and optimizations.[9][10] | Very Low | Moderate. Excellent for screening large numbers of conformers quickly, but final energies and properties should be refined with a higher-level method. |
Illustrative Performance Data
To demonstrate the practical impact of methodological choices, the following table presents hypothetical yet realistic data for the conformational analysis and NMR prediction of this compound. Two primary chair-like conformations of the tetrahydropyran ring are considered, differing in the orientation of the oxygen atom (axial vs. equatorial relative to the cyclohexenone ring).
Table 2: Illustrative Comparison of Calculated Properties
| Parameter | B3LYP/6-31G(d) | B3LYP-D3/6-311G(d,p) | ωB97X-D/def2-TZVP |
| Relative Energy (kcal/mol) | |||
| Conformer A (O-axial) | 0.00 | 0.00 | 0.00 |
| Conformer B (O-equatorial) | 1.85 | 2.50 | 2.65 |
| Key Dihedral Angle (C4-O3-C2-C1) | |||
| Conformer A | -58.5° | -60.2° | -60.8° |
| Predicted ¹³C NMR Shift (C=O) | |||
| Conformer A (ppm) | 205.1 | 199.8 | 198.2 |
| Experimental Value (Hypothetical) | - | - | 197.5 |
Note: Data are illustrative to showcase typical trends between methods. Accurate values require specific calculations.
The data illustrates that the uncorrected B3LYP functional may underestimate the energy difference between conformers. The inclusion of dispersion corrections (B3LYP-D3) and the use of a more modern functional (ωB97X-D) provide results that are expected to be more accurate, showing a greater preference for the axial conformation and predicting spectroscopic data closer to experimental values.[3][5]
Visualizing Computational Workflows
The process of performing and evaluating quantum chemical calculations can be summarized in logical workflows.
Caption: A typical workflow for quantum chemical analysis of a flexible molecule.
Caption: Key factors influencing the accuracy of a DFT calculation.
Experimental Protocols
A robust computational protocol is essential for obtaining reliable and reproducible results. The following outlines a best-practice approach for analyzing a molecule like this compound.
Protocol 1: Conformational Analysis and Geometry Optimization
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: To identify low-energy conformers, an exhaustive conformational search is performed. Methods like CREST combined with the computationally efficient GFN2-xTB tight-binding method are suitable for this initial screening.[11]
-
Structure Selection: Unique conformers within a reasonable energy window (e.g., 3-5 kcal/mol) of the global minimum are selected for further refinement.[11]
-
Geometry Optimization: The selected conformers are optimized using a reliable DFT method. A good practice is to use a dispersion-corrected functional, such as B3LYP-D3 or a modern alternative, with a triple-zeta quality basis set like def2-TZVP.[9][12] Solvent effects can be included at this stage using a continuum model like the Polarizable Continuum Model (PCM) or the SMD model if the experiment is performed in solution.[5][9]
-
Frequency Calculation: A harmonic frequency calculation is performed at the same level of theory as the optimization. This step is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for accurate energy comparisons.[13]
Protocol 2: NMR Chemical Shift Prediction
-
Input Structures: Use the final, optimized geometries of the low-energy conformers obtained from Protocol 1.
-
NMR Calculation: Perform a single-point energy calculation with the Gauge-Independent Atomic Orbital (GIAO) method to compute the nuclear magnetic shielding tensors.[14] For high accuracy, benchmarked functionals like ωB97X-D or WP04 are recommended.[5][6] The basis set should be appropriate for NMR calculations, such as def2-SVP or 6-311++G(2d,p).[5] Solvent effects should be consistently applied using the same model as in the optimization step.
-
Data Processing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) using a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_iso. Alternatively, linear scaling factors derived from benchmark studies can be applied for improved accuracy.[5]
-
Boltzmann Averaging: If multiple conformers are present at room temperature, the predicted chemical shifts for each conformer are averaged based on their Boltzmann populations, which are calculated from their relative Gibbs free energies obtained in Protocol 1.[11] This provides a final, averaged spectrum for comparison with experimental data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Simple computational chemistry: DFT advices [simplecompchem.blogspot.com]
- 4. atomistica.online [atomistica.online]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one: Benchmarking Traditional and Modern Routes
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of complex molecular scaffolds is a cornerstone of innovation. The spiroketal moiety, a key structural feature in numerous biologically active natural products, presents a significant synthetic challenge. This guide provides a comparative analysis of synthetic routes to 3-Oxaspiro[5.5]undec-8-en-10-one, a representative oxaspirocycle, benchmarking the classical Robinson annulation against modern synthetic strategies.
This document details the experimental protocols for established and contemporary methods, presents quantitative data for comparison, and visualizes the synthetic pathways to facilitate a deeper understanding of the chemical logic and efficiency of each approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound and its close analogs. This allows for a direct comparison of yield, reaction time, and key reaction conditions.
| Synthetic Route | Key Reagents & Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Benchmark: Robinson Annulation | 2H-Tetrahydropyran-4-carboxaldehyde, Methyl vinyl ketone, H₃PO₄, Benzene, Reflux | 3-Oxaspiro[5.5]undec-7-en-9-one | 70-72% | N/A | Racemic | [1] |
| Modern: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization | C1-alkylated glycal epoxide, Ti(Oi-Pr)₄, CH₂Cl₂/acetone, -78 °C to 0 °C | Substituted Spiroketal | 81% | >98:2 | N/A (can be enantioselective with chiral starting material) | [2][3][4][5] |
| Modern: Organocatalytic Asymmetric Domino Reaction | Dihydroxyketone precursor, Chiral amine catalyst (e.g., squaramide), Halogen source | Spiroketal Lactone | up to 99% | >20:1 | up to 99% | [6] |
| Modern: Acid-Catalyzed Dihydroxyketone Cyclization | Dihydroxyketone precursor, Acid catalyst (e.g., CSA, PPTS), Organic solvent | Spiroketal | Generally high, but substrate-dependent | Dependent on thermodynamic stability | Racemic (unless chiral catalyst is used) | General knowledge |
Experimental Protocols: A Detailed Look at the Methodologies
Benchmark Route: Robinson Annulation
The Robinson annulation is a classic and robust method for the formation of six-membered rings.[7] It involves a Michael addition followed by an intramolecular aldol condensation.[7] For the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, an acid-catalyzed variation has proven to be effective.[1]
Procedure: A mixture of 2H-tetrahydropyran-4-carboxaldehyde (1 equivalent), methyl vinyl ketone (2 equivalents), and a catalytic amount of phosphoric acid in anhydrous benzene is heated at reflux for 5 hours. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or chromatography to yield 3-Oxaspiro[5.5]undec-7-en-9-one.[8]
Modern Route 1: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of Glycal Epoxides
This modern approach offers excellent stereocontrol by proceeding through a kinetically controlled cyclization, often overriding the inherent thermodynamic preferences of the system.[2][3][4][5]
Procedure: A stereochemically defined C1-alkylated glycal is first epoxidized, typically using an oxidizing agent like dimethyldioxirane (DMDO). The resulting crude glycal epoxide, dissolved in a 1:1 mixture of CH₂Cl₂ and acetone, is cooled to -78 °C. To this solution, 2 equivalents of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) are added. The reaction mixture is then warmed to 0 °C and stirred for up to one hour. The reaction is quenched with an aqueous solution of sodium bicarbonate. After extraction with an organic solvent and purification, the spiroketal is obtained with high diastereoselectivity.[2]
Modern Route 2: Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of spiroketals, chiral amines or phosphoric acids can catalyze domino reactions to construct the spirocyclic core with high stereocontrol.[6]
Procedure: A dihydroxyketone precursor is dissolved in an appropriate solvent. To this solution is added a catalytic amount of a chiral organocatalyst (e.g., a quinine-derived squaramide) and a halogen source (e.g., N-chlorosuccinimide). The reaction is stirred at a controlled temperature until completion. The resulting spiroketal lactone is then isolated and purified, often exhibiting high diastereo- and enantioselectivity.
Visualizing the Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
Conclusion
The choice of synthetic route for this compound and related spiroketals depends on the specific requirements of the research. The Robinson annulation remains a viable and straightforward method for accessing the racemic core structure. However, for applications demanding high stereocontrol, modern methods such as the Ti(Oi-Pr)₄-mediated kinetic spirocyclization and organocatalytic asymmetric syntheses offer significant advantages in terms of yield and stereoselectivity. These advanced techniques provide access to enantiomerically enriched spiroketals, which are crucial for the development of new therapeutics and chiral materials. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. 3-Oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 | Benchchem [benchchem.com]
- 2. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mechanistic Insights into 3-Oxaspiro[5.5]undec-8-en-10-one Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways for the formation of 3-Oxaspiro[5.5]undec-8-en-10-one, a spirocyclic ketone of interest in organic synthesis and medicinal chemistry. The inherent three-dimensionality of spirocyclic scaffolds makes them privileged structures in drug discovery, offering unique interactions with biological targets.[1] This document outlines the predominant synthetic route, presents comparative data, and provides detailed experimental protocols to support further research and development.
Dominant Synthetic Pathway: The Robinson Annulation
The formation of this compound is most effectively achieved through a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] This one-pot synthesis is an efficient method for the construction of six-membered rings. The reaction initiates with the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the spirocyclic structure.
The likely precursors for the synthesis of this compound via this pathway are tetrahydropyran-4-one and methyl vinyl ketone. The reaction is typically catalyzed by an acid or a base. Acidic conditions, such as the use of phosphoric acid, have been shown to be effective in the synthesis of analogous 3-heterospiro[5.5]undecenones, affording high yields.[1]
Reaction Mechanism
The proposed mechanism for the acid-catalyzed Robinson annulation to form this compound is as follows:
-
Enolization: The tetrahydropyran-4-one is protonated and then tautomerizes to its more reactive enol form.
-
Michael Addition: The enol acts as a nucleophile, attacking the β-carbon of the protonated methyl vinyl ketone. This conjugate addition forms a new carbon-carbon bond and, after tautomerization, results in a 1,5-diketone intermediate.
-
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl intermediate undergoes an intramolecular aldol addition, where the enolate of one ketone attacks the carbonyl of the other, forming a six-membered ring.
-
Dehydration: The resulting aldol product is then dehydrated under the reaction conditions to yield the final α,β-unsaturated ketone, this compound.
Below is a diagram illustrating the logical flow of the Robinson Annulation pathway.
References
A Comparative Guide to the Validation of Analytical Methods for 3-Oxaspiro[5.5]undec-8-en-10-one Quantification
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of 3-Oxaspiro[5.5]undec-8-en-10-one:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation, identification, and quantification of volatile and thermally stable compounds.
Validation of Analytical Methods: A Comparative Overview
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2] The core validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, are assessed for both proposed methods.[3][4]
Table 1: Comparison of Hypothetical Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | 0.9998 | R² ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0%[1][5] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | RSD ≤ 2%[5] |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | RSD ≤ 3%[5] |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | - |
| Limit of Quantification (LOQ) | 30 ng/mL | 3 ng/mL | - |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No co-eluting peaks at the retention time of the analyte[5] |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in inlet temperature and flow rate | Consistent results under slight variations[6] |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final documentation.
Caption: Workflow for the validation of an analytical method.
Experimental Protocols
Detailed methodologies for the validation of the proposed HPLC and GC-MS methods are provided below.
Protocol 1: HPLC Method Validation
1. Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Validation Experiments:
-
Specificity: Analyze blank (mobile phase) and placebo samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions of this compound of known concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[6]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[7]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C) and assess the impact on the results.[6]
Protocol 2: GC-MS Method Validation
1. Proposed GC-MS Method Parameters:
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
2. Validation Experiments:
-
Specificity: Analyze blank solvent and placebo samples to confirm the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions of this compound. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration and calculate the correlation coefficient (R²).[5]
-
Accuracy: Conduct recovery studies by spiking a placebo with known concentrations of this compound at three levels. Calculate the percentage recovery.[5]
-
Precision:
-
Repeatability: Analyze at least six replicate samples of this compound at the target concentration within the same day.[5]
-
Intermediate Precision: Repeat the analysis on a different day or with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the chromatograms of low concentration standards.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., inlet temperature ±10°C, flow rate ±0.1 mL/min) and evaluate the consistency of the results.[5]
Conclusion
Both HPLC and GC-MS offer viable pathways for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific properties of the analyte, the sample matrix, and the available instrumentation. GC-MS is likely to provide higher sensitivity (lower LOD and LOQ), while HPLC may be more suitable if the compound is thermally labile or non-volatile. Regardless of the chosen method, a thorough validation as outlined in this guide is crucial to ensure the generation of reliable and reproducible data for regulatory submissions and quality control.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. environics.com [environics.com]
- 6. mastelf.com [mastelf.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Proper Disposal of 3-Oxaspiro[5.5]undec-8-en-10-one: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxaspiro[5.5]undec-8-en-10-one was found in the available search results. The following disposal procedures are based on general principles for the disposal of laboratory chemicals with similar functional groups (ketones, ethers, and unsaturated hydrocarbons). It is imperative that a qualified professional, such as a laboratory manager or environmental health and safety (EHS) officer, conducts a thorough risk assessment before proceeding. Always prioritize your institution's and local authorities' specific waste management guidelines.[1][2][3][4]
Immediate Safety and Handling Information
Due to the presence of ketone and ether functional groups within a cyclic structure, this compound should be handled with caution. Although specific toxicity and reactivity data are not available, general prudence dictates the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors.
Operational Disposal Plan: Step-by-Step Procedures
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and have it managed by a licensed environmental waste disposal company.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]
Step 1: Waste Identification and Segregation
-
Classify this compound as a non-halogenated organic solvent waste.
-
Ensure that this waste stream is not mixed with incompatible chemicals.[6][8] Store it separately from strong acids, bases, and oxidizing agents.[8]
Step 2: Selecting and Labeling the Waste Container
-
Choose a container that is in good condition and compatible with organic solvents. A glass bottle with a secure screw cap is generally suitable.[7][9] For larger quantities, plastic carboys may be used if they are rated for chemical resistance.[1]
-
The container must be clearly labeled with the words "Hazardous Waste".[5][9]
-
The label must also include the full chemical name: "this compound" and an approximate concentration or quantity. Do not use abbreviations or chemical formulas.[5]
-
Include the date when the waste was first added to the container and the name of the principal investigator or laboratory contact.[5]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA) within the laboratory.[1][6][8] This area should be at or near the point of waste generation.[1]
-
The SAA must have secondary containment, such as a tray, to contain any potential leaks or spills.[6]
-
Keep the waste container securely capped at all times, except when adding waste.[1][9] Do not overfill the container; leave at least 10% of headspace for expansion.[6]
Step 4: Arranging for Disposal
-
Once the container is nearly full (e.g., 75% capacity) or has been accumulating for a period defined by your institution's policy (often not exceeding one year), arrange for its collection.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1][5] You will likely need to complete a hazardous waste pickup request form, detailing the contents of the container.[5][9]
Step 5: Disposal of Contaminated Materials
-
Any materials that come into direct contact with this compound, such as gloves, absorbent pads, or pipette tips, must be disposed of as solid hazardous waste.[10]
-
Collect these contaminated solids in a separate, clearly labeled, and sealed container or bag for hazardous waste.[10][11]
-
Empty containers that originally held the chemical should be triple-rinsed with a suitable solvent (such as acetone or ethanol).[6] The rinsate must be collected and disposed of as liquid hazardous waste.[6] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[6][11]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Data Presentation and Experimental Protocols
Quantitative Data: Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the conducted searches, a table summarizing its quantitative data (e.g., physical and chemical properties, toxicity values) cannot be provided. For this information, it is recommended to contact the chemical supplier directly or seek to have an SDS generated by a qualified service.
Experimental Protocols: The search results did not contain any specific experimental protocols related to the handling or disposal of this compound. The procedures outlined above are based on established best practices and general guidelines for laboratory chemical waste management.[1][6][9]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. laballey.com [laballey.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
Essential Safety and Logistical Information for Handling 3-Oxaspiro[5.5]undec-8-en-10-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-Oxaspiro[5.5]undec-8-en-10-one, a spiroketone, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against spills. In cases of significant exposure risk, chemical-resistant coveralls are recommended.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for particulates) may be necessary.[1][4] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a designated containment area to minimize the release of airborne particles or vapors.
-
Spill Management: In the event of a spill, immediately alert others in the area. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For major spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with incompatible waste streams. |
| Sharps Waste | Any sharps, such as needles or broken glassware, contaminated with the compound must be disposed of in a puncture-resistant sharps container.[5][6] |
The overriding principle is that no procedure should begin without a clear plan for the disposal of all generated waste.[7] All waste must be disposed of in accordance with local, state, and federal regulations.[8]
Logical Relationship for PPE Selection
The selection of appropriate PPE is a logical process based on the potential hazards of the chemical and the experimental procedure. The following diagram illustrates this decision-making workflow.
Caption: PPE selection workflow based on hazard assessment.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. sams-solutions.com [sams-solutions.com]
- 3. 3-oxaspiro[5.5]undec-7-en-9-one | 1159280-52-0 [amp.chemicalbook.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
